PDGFR Tyrosine Kinase Inhibitor III
Beschreibung
Eigenschaften
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPTKHSGKBHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447892 | |
| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205254-94-0 | |
| Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of PDGFR Tyrosine Kinase Inhibitor III, a potent, ATP-competitive multi-kinase inhibitor. The document details its biochemical properties, mechanism of action, and its effects on key signaling pathways. Included are detailed experimental protocols for assessing its activity and clear visualizations of the relevant biological pathways to support further research and development efforts.
Core Compound Information
This compound, with the CAS number 205254-94-0, is a synthetic organic compound known for its potent inhibition of several protein tyrosine kinases.[1][2][3]
-
Systematic Name: 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide[1]
-
Molecular Formula: C₂₇H₂₇N₅O₄[1]
-
Molecular Weight: 485.5 g/mol [1]
-
Mechanism of Action: This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of target kinases and preventing the transfer of phosphate from ATP to their protein substrates.[1][3]
Quantitative Data: Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound against a panel of protein kinases.
Table 1: Primary Kinase Targets and IC₅₀ Values
| Kinase Target | IC₅₀ (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FMS-related tyrosine kinase 3 (FLT3) | 0.23 |
Table 2: Selectivity Profile Against Other Kinases
| Kinase Target | IC₅₀ (µM) |
| Fibroblast Growth Factor Receptor (FGFR) | 29.7 |
| Epidermal Growth Factor Receptor (EGFR) | >30 |
| Protein Kinase A (PKA) | >30 |
| Protein Kinase C (PKC) | >30 |
Signaling Pathways
This compound primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, as well as the c-Kit and FLT3 pathways. These pathways are crucial in regulating cell proliferation, differentiation, migration, and survival.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating downstream signaling cascades.[4][5][6] Key downstream pathways include the PI3K/AKT and RAS/MAPK pathways, which are central to cell growth and survival.[4][6]
References
- 1. promega.jp [promega.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Pathways Mediating the Interaction between Endothelial Progenitor Cells (EPCs) and Platelets | PLOS One [journals.plos.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | CAS#:205254-94-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III (C27H27N5O4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDGFR Tyrosine Kinase Inhibitor III, identified by the molecular formula C27H27N5O4, is a potent, ATP-competitive multi-kinase inhibitor. Its systematic IUPAC name is 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, and it is registered under CAS number 205254-94-0.[1] This compound has garnered significant interest in preclinical research for its ability to target key signaling pathways implicated in cellular proliferation, migration, and survival. Initially recognized for its potent inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs), further studies have revealed its activity against a broader spectrum of kinases, including c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[2] Its therapeutic potential is being explored in various contexts, including oncology and neurodegenerative diseases such as amyotrophic lateral sclerosis.[3][4] This technical guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H27N5O4 | [1] |
| Molecular Weight | 485.5 g/mol | [1] |
| CAS Number | 205254-94-0 | |
| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | [5] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of several receptor tyrosine kinases. By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades.
The PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in embryonic development, cell growth, proliferation, and migration. The binding of PDGF ligands to their cognate receptors (PDGFRα and PDGFRβ) induces receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell survival and proliferation.
Caption: PDGFR signaling pathway and the point of inhibition.
Pharmacological Properties
This inhibitor demonstrates a multi-targeted profile, with high potency against PDGFR isoforms and other clinically relevant kinases.
Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (µM) | Reference |
| PDGFRα | 0.05 | [2] |
| PDGFRβ | 0.13 | [2] |
| c-Kit | 0.05 | [2] |
| FLT3 | 0.23 | [2] |
| FGFR | 29.7 | [2] |
| EGFR | >30 | [2] |
| PKA | >30 | [2] |
| PKC | >30 | [2] |
Cellular Activity
The inhibitory effects of the compound have been demonstrated in various cell-based assays.
| Cellular Effect | Cell Type | IC50 / Concentration | Reference |
| Inhibition of PDGF-induced proliferation | Pig Aorta Smooth Muscle Cells | 0.25 µM | [2] |
| Inhibition of migration | Primary Mouse Dorsal Aorta Mesenchymal Stem Cells | 2 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Caption: A typical experimental workflow for inhibitor evaluation.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
PDGFRβ Kinase Enzyme System (Recombinant PDGFRβ, substrate like Poly (Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit
-
This compound
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the PDGFRβ enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP (final concentration typically 10-50 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PDGFR Phosphorylation Assay
This assay measures the inhibition of ligand-induced PDGFR autophosphorylation in a cellular context.
Materials:
-
Cells expressing high levels of PDGFR (e.g., NIH-3T3 fibroblasts)
-
PDGF-BB ligand
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Phospho-PDGFRβ (Tyr751) ELISA kit or antibodies for Western blotting
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Quantify the level of phosphorylated PDGFRβ using an ELISA kit or by Western blotting.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on cell viability and proliferation.
Materials:
-
PDGF-responsive cell line (e.g., vascular smooth muscle cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
This compound
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach.
-
Treat the cells with a range of concentrations of this compound in the presence of a mitogen like PDGF.
-
Incubate for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the inhibitor on cell migration.
Materials:
-
A suitable cell line that forms a confluent monolayer (e.g., fibroblasts)
-
This compound
-
Culture plates or inserts that create a defined gap
-
Microscope with a camera
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or a specialized insert.
-
Wash the cells to remove detached cells.
-
Add fresh medium containing different concentrations of the inhibitor.
-
Capture images of the gap at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.
-
Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).
-
Quantify the rate of wound closure and compare the treated samples to the untreated control.
Western Blot Analysis
This technique is used to detect the phosphorylation status of PDGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
Cell lysates prepared as in the cell-based phosphorylation assay.
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound (C27H27N5O4) is a valuable research tool for investigating signal transduction pathways mediated by PDGFR and other related kinases. Its multi-targeted nature offers opportunities for exploring its therapeutic potential in various disease models. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize its biochemical and cellular activities, paving the way for further drug development efforts. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines and conditions used in your laboratory.
References
An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III: Biological Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor with significant implications for research in areas such as amyotrophic lateral sclerosis. This document details its biological targets, quantitative inhibitory activities, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Biological Targets and Inhibitory Profile
This compound is a potent, ATP-competitive inhibitor that demonstrates activity against several receptor tyrosine kinases. Its primary targets include the Platelet-Derived Growth Factor Receptors (PDGFRs). In addition to the PDGFR family, this inhibitor also shows activity against a range of other kinases, making it a multi-kinase inhibitor.[1][2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) provide a measure of the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This data is crucial for understanding the inhibitor's potency and selectivity.
| Target Kinase | IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
This table summarizes the known IC50 values for this compound against various kinases. The data highlights its high potency for PDGFRα, PDGFRβ, c-Kit, and FLT3, with significantly lower activity against FGFR, EGFR, PKA, and PKC, indicating a degree of selectivity.
Signaling Pathways Modulated by this compound
The biological effects of this inhibitor are primarily mediated through the blockade of signaling pathways driven by its target kinases. The Platelet-Derived Growth Factor (PDGF) signaling cascade is a critical pathway involved in cell proliferation, migration, and survival.[3] Inhibition of PDGFRα and PDGFRβ by this compound disrupts these downstream signals.
PDGFR Signaling Pathway
The binding of PDGF ligands to their receptors on the cell surface triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events through the recruitment and activation of various signaling proteins. Key pathways activated by PDGFR include the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which plays a central role in cell survival and growth. By inhibiting the initial phosphorylation event, this compound effectively blocks the activation of these critical downstream pathways.
Experimental Protocols
The characterization of this compound and the determination of its IC50 values are performed using established in vitro kinase assays. The following is a representative protocol for a biochemical assay to measure the inhibitory activity of the compound.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of this compound.
Materials:
-
PDGFRα or PDGFRβ recombinant human enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the assay plate.
-
Add 5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer. The final concentration of the kinase and substrate should be optimized for the specific assay conditions.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the roles of PDGFR and other related kinases in various biological processes and disease models. Its well-characterized inhibitory profile and the availability of robust assay protocols make it a suitable compound for in-depth investigation by researchers in academia and the pharmaceutical industry. Understanding its precise biological targets and the signaling pathways it modulates is essential for the accurate interpretation of experimental results and for guiding future drug development efforts.
References
An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III: Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of PDGFR Tyrosine Kinase Inhibitor III, a potent and selective ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR). This document details its discovery, a step-by-step synthesis protocol, its inhibitory activity against a panel of kinases, and relevant experimental methodologies for its evaluation.
Introduction and Discovery
This compound, with the chemical name 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide, emerged from a focused discovery program aimed at identifying novel quinazoline derivatives as inhibitors of PDGFR phosphorylation.[1] The rationale behind its development was to create a potent and selective agent to interfere with the PDGFR signaling pathway, which is a critical regulator of cell proliferation, migration, and angiogenesis. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and fibrosis.
The discovery process involved the synthesis and evaluation of a series of 4-piperazinyl-6,7-dimethoxyquinazoline derivatives. Structure-activity relationship (SAR) studies led to the identification of this compound as a lead compound with significant inhibitory activity against both PDGFRα and PDGFRβ.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the PDGFR tyrosine kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This blockade of signal transduction ultimately inhibits the cellular processes driven by PDGFR activation.
Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by this compound.
Quantitative Data: Inhibitory Profile
This compound exhibits high potency for PDGFRα and PDGFRβ, with significant selectivity over other tested kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound.
| Kinase Target | IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
| Data sourced from Cayman Chemical product information sheet.[1] |
Experimental Protocols
Synthesis of 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide
The following is a representative synthesis protocol adapted from the general procedures for quinazoline derivatives.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at reflux for several hours.
-
After cooling, the precipitated product, 6,7-dimethoxyquinazolin-4(3H)-one, is collected by filtration.
-
The dried 6,7-dimethoxyquinazolin-4(3H)-one is then refluxed with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
The excess thionyl chloride is removed under reduced pressure to yield crude 4-chloro-6,7-dimethoxyquinazoline, which can be purified by recrystallization.
Step 2: Synthesis of 1-(6,7-Dimethoxyquinazolin-4-yl)piperazine
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol or acetonitrile, an excess of piperazine is added.
-
The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give 1-(6,7-dimethoxyquinazolin-4-yl)piperazine, which can be purified by column chromatography.
Step 3: Synthesis of 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide
-
To a solution of 4-phenoxyaniline in an inert solvent (e.g., dichloromethane) at 0°C, a solution of triphosgene in the same solvent is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine) to form 4-phenoxyphenyl isocyanate in situ.
-
To this solution, a solution of 1-(6,7-dimethoxyquinazolin-4-yl)piperazine in the same solvent is added.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the final compound, this compound.
In Vitro PDGFRβ Kinase Activity Assay (IC50 Determination)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PDGFRβ using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant human PDGFRβ kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or a DMSO vehicle control.
-
Add 2 µL of PDGFRβ enzyme solution (concentration to be optimized) in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based PDGFR Autophosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block ligand-induced PDGFR autophosphorylation in a cellular context.
Materials:
-
NIH-3T3 cells (or other suitable cell line expressing PDGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PDGF-BB ligand
-
This compound
-
Lysis buffer
-
Phospho-PDGFRβ (Tyr751) Sandwich ELISA Kit (or antibodies for Western blotting)
Procedure:
-
Cell Culture and Plating:
-
Culture NIH-3T3 cells in standard conditions.
-
Seed the cells into 96-well plates and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells with sterile PBS.
-
Replace with serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted inhibitor to the appropriate wells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
-
Ligand Stimulation:
-
Stimulate the cells by adding PDGF-BB ligand to a final concentration known to induce robust receptor phosphorylation (e.g., 50 ng/mL). A non-stimulated control should be included.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
-
Detection of Phospho-PDGFR:
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the levels of phosphorylated PDGFRβ using a sandwich ELISA kit according to the manufacturer's instructions or by Western blotting with a phospho-specific PDGFRβ antibody.
-
-
Data Analysis:
-
Quantify the signal for phospho-PDGFRβ in each sample.
-
Normalize the signal to the total protein concentration.
-
Calculate the percentage of inhibition of ligand-induced phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDGFR signaling. Its discovery has provided a valuable tool for researchers studying the roles of PDGFR in health and disease. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation and application of this and similar compounds in the field of drug discovery and development.
References
The Role of Platelet-Derived Growth Factor Receptor (PDGFR) Signaling in Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Platelet-Derived Growth Factor (PDGF) family of ligands and their corresponding receptors (PDGFR) are crucial components of intercellular signaling, regulating a wide array of biological functions including cell proliferation, migration, differentiation, and survival.[1][2][3] The signaling network consists of four ligands (PDGF-A, -B, -C, and -D) that bind with varying specificity to two receptor tyrosine kinases, PDGFRα and PDGFRβ.[1] Upon ligand binding, the receptors form homo- or heterodimers, leading to autophosphorylation of tyrosine residues in their intracellular domains.[3][4] This activation initiates a cascade of downstream signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5]
While essential for normal physiological processes like embryonic development and tissue repair, dysregulated PDGFR signaling is a key driver in the pathogenesis of numerous diseases, including various cancers, fibrotic disorders, and atherosclerosis.[1][3] This aberrant signaling often leads to excessive cell proliferation, migration, and deposition of extracellular matrix (ECM), contributing directly to disease progression.[1][3] Consequently, the PDGF/PDGFR axis has become a significant target for therapeutic intervention.[6][7] This guide provides an in-depth overview of the role of PDGFR signaling in key disease models, summarizes quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.
The PDGFR Signaling Pathway
PDGF ligands are secreted as disulfide-linked dimers (e.g., PDGF-AA, PDGF-BB, PDGF-AB).[2] These dimers bind to the extracellular domains of PDGFRα and PDGFRβ, inducing receptor dimerization. PDGFRα can bind PDGF-A, -B, and -C chains, while PDGFRβ primarily binds PDGF-B and -D chains.[1] This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[4]
These newly phosphorylated sites serve as docking stations for a host of SH2 domain-containing signaling proteins, which in turn activate downstream cascades.[4][5] The two principal pathways activated are:
-
PI3K/Akt Pathway: This pathway is critical for promoting cell survival, growth, and proliferation.[2][5]
-
MAPK/ERK Pathway: This cascade, involving Ras, Raf, and MEK, primarily regulates gene transcription related to cell proliferation, differentiation, and migration.[4][5]
Caption: Core PDGFR signaling cascade from ligand binding to cellular response.
Role of PDGFR Signaling in Disease Models
Cancer
Aberrant PDGFR signaling is a well-established driver of tumorigenesis in various cancers, most notably glioblastoma multiforme (GBM) and gastrointestinal stromal tumors (GIST).[8][9] The mechanisms often involve autocrine or paracrine stimulation, where cancer cells produce PDGF ligands that act on their own PDGFRs or on receptors in the surrounding tumor stroma, promoting tumor growth, angiogenesis, and metastasis.[7][10][11]
In glioblastoma , the gene for PDGFRα is one of the most frequently amplified genes, leading to its overexpression.[8][12] This is particularly common in low-grade gliomas and secondary GBMs.[8] This overexpression, often coupled with co-expression of ligands like PDGF-A and PDGF-C, creates potent autocrine loops that drive tumor cell proliferation and survival.[8][13][14]
| Disease Model | Key PDGFR Component | Finding | Quantitative Data | Reference |
| Glioblastoma Multiforme (GBM) | PDGFRα | Gene amplification is a frequent event in clinical specimens. | 3rd most amplified gene in a large-scale genomic analysis. | [8][12] |
| Glioma Cell Lines & Primary Tissues | PDGF-C | Ubiquitous expression in tumor cells and tissues. | Undetectable in normal adult and fetal brain tissue. | [13] |
| PDGF-Transformed NIH/3T3 Xenograft | PDGFR Kinase Inhibitor (CT52923) | Oral administration significantly reduced tumor growth. | 61% reduction in tumor growth (P < 0.006). | [13] |
| Grade 2 & 4 Astrocytoma Cell Lines | Exogenous PDGF | PDGF induced cell proliferation in a grade-dependent manner. | Data reflects dose-dependent increase in MTT assay readings. | [15] |
| Gastrointestinal Stromal Tumor (GIST) | PDGFRA D842V mutation | This mutation confers resistance to imatinib. | Avapritinib is the first drug approved for this specific mutation. | [9][16] |
Fibrosis
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver cirrhosis, are characterized by the excessive accumulation of ECM.[1] PDGFR signaling is a central mediator of this process, driving the activation, proliferation, and migration of fibroblasts and their transformation into myofibroblasts, the primary ECM-producing cells.[1][17]
In pulmonary fibrosis , models using bleomycin or radiation to induce lung injury show upregulation of PDGF ligands and receptors.[18][19][20] Targeting PDGFR signaling, particularly PDGFRβ, has been shown to effectively attenuate the fibrotic process in these models.[18] In liver fibrosis , PDGF-BB is a potent mitogen for hepatic stellate cells (HSCs), the main cell type responsible for fibrosis in the liver, and inhibiting the PDGF-BB/PDGFRβ axis is a key therapeutic strategy.[1][17]
| Disease Model | Key PDGFR Component | Finding | Quantitative Data | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mice) | Anti-PDGFRβ antibody (APB5) | APB5 treatment prevented pulmonary fibrosis and fibroblast growth. | APB5, but not the anti-PDGFRα antibody APA5, was effective. | [18] |
| Bleomycin-Induced Pulmonary Fibrosis (Mice) | PDGFR-β blockade | APB5 treatment reduced apoptosis of epithelial cells. | Increased the amount of regenerative alveolar type 2 cells. | [18] |
| Radiation-Induced Pulmonary Fibrosis (Mice) | PDGFR Tyrosine Kinase Inhibitors (RTKIs) | Treatment with RTKIs (Imatinib, SU9518, SU11657) reduced lung fibrosis. | All three inhibitors prolonged animal survival. | [19][20] |
| Liver Fibrosis (Rat BDL Model) | PDGF-B, PDGF-D, PDGFR-β | mRNA expression of these components was significantly increased. | PDGF-B and PDGF-D, but not -A or -C, stimulated HSC proliferation. | [17] |
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries.[4] PDGFR signaling plays a critical role in the migration of vascular smooth muscle cells (VSMCs) from the media layer of the artery into the intima, where they proliferate and contribute to the formation of atherosclerotic plaques.[4][21]
Studies in hypercholesterolemic mouse models (e.g., ApoE-/-) show that activating PDGFRβ signaling in VSMCs induces a local inflammatory response and dramatically accelerates plaque formation.[22][23] Conversely, blocking the PDGF/PDGFRβ pathway with neutralizing antibodies or chemical inhibitors reduces the VSMC contribution to atherosclerosis and decreases the overall plaque burden.[4][22]
| Disease Model | Key PDGFR Component | Finding | Quantitative Data | Reference |
| ApoE-/- Mice | PDGFRβ activating mutation (D849V) | Amplifies and accelerates atherosclerosis. | Promotes advanced plaque formation in novel sites (thoracic aorta). | [22][23] |
| ApoE-/- Mice | PDGFRβ blockade | Monoclonal antibodies against PDGFRβ reduced atherosclerosis burden. | Blockade of PDGFRβ, but not PDGFRα, was effective. | [4] |
| Balloon Catheter Injury (Animal Models) | PDGF pathway inhibitors | Reduced neointimal accumulation of smooth muscle cells. | Effective agents included neutralizing antibodies and kinase inhibitors. | [5] |
Therapeutic Targeting of PDGFR Signaling
Given its central role in pathology, PDGFR has become a prime target for drug development.[10] Several tyrosine kinase inhibitors (TKIs) that block PDGFR activity have been developed and approved for clinical use.[9] These drugs typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling.[24]
| Inhibitor | Type | Primary Targets | Approved/Investigational Use | Reference |
| Imatinib (Gleevec) | Small Molecule TKI | Bcr-Abl, c-Kit, PDGFRα/β | CML, GIST, CMML | [9][10] |
| Nintedanib (Ofev) | Small Molecule TKI | VEGFR, FGFR, PDGFRα/β | Idiopathic Pulmonary Fibrosis (IPF), certain cancers | [18][24] |
| Avapritinib (Ayvakit) | Small Molecule TKI | KIT, PDGFRA (incl. D842V mutant) | GIST with PDGFRA exon 18 mutations | [9][16] |
| Olaratumab (Lartruvo) | Monoclonal Antibody | PDGFRα | Previously approved for soft tissue sarcoma (approval later withdrawn) | [1][9] |
| Crenolanib | Small Molecule TKI | PDGFRα/β , FLT3 | Investigational for GIST (D842V), AML | [9][16] |
Key Experimental Protocols
Western Blotting for Phospho-PDGFR
Western blotting is a fundamental technique to quantify the inhibition of PDGFR activation by measuring its phosphorylation state.[24]
Caption: Standard experimental workflow for Western Blot analysis.
Detailed Methodology:
-
Sample Preparation: Culture cells to desired confluency. Treat with PDGF ligand (e.g., PDGF-BB, 50 ng/mL) with or without pre-incubation of a PDGFR inhibitor for the specified time.[25][26]
-
Cell Lysis: Place culture plates on ice, wash twice with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails.[24][27] Scrape cells and incubate the lysate on ice for 30 minutes.[24]
-
Centrifugation: Centrifuge lysates at ~16,000 x g for 20 minutes at 4°C to pellet debris.[24]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[24]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) mixed with Laemmli sample buffer onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis.[24]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[28] Incubate with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ) overnight at 4°C.[24][29] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a CCD imager.[28]
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total PDGFR and a loading control protein like GAPDH or β-actin.[24]
Immunohistochemistry (IHC) for PDGFR Expression
IHC is used to visualize the distribution and localization of PDGFR proteins within tissues, providing critical spatial context.[30]
Caption: Key steps for immunohistochemical staining of tissue sections.
Detailed Methodology:
-
Deparaffinization and Rehydration: Immerse slides in xylene (3 changes, 5 min each) followed by a graded series of ethanol (100%, 95%, 80%) and finally deionized water.[31][32]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the sections in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) for 10-20 minutes.
-
Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding by incubating sections with a blocking serum (e.g., 10% goat serum) for 1 hour.[31]
-
Primary Antibody: Incubate sections with the primary antibody (e.g., rabbit anti-PDGFRβ) diluted in blocking buffer overnight at 4°C in a humidified chamber.[33]
-
Detection: Wash slides with PBS. Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Visualization: Develop the signal using a chromogen substrate like DAB, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin to provide tissue context.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and permanently mount with a coverslip.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[18]
Caption: Workflow for a bleomycin-induced mouse model of pulmonary fibrosis.
Detailed Methodology:
-
Induction: Anesthetize mice (e.g., C57BL/6). Induce pulmonary fibrosis by a single intratracheal or subcutaneous administration of bleomycin (e.g., 140 mg/kg for 7 days via osmotic pump).[18]
-
Therapeutic Intervention: Administer the test compound. For example, blocking antibodies against PDGFRα (APA5) or PDGFRβ (APB5) can be given intraperitoneally at a dose of 1 mg every other day, starting from day 0 through day 28.[18]
-
Monitoring: Monitor animals for weight loss and signs of distress throughout the study.
-
Endpoint Analysis (Day 28): Euthanize animals and harvest lung tissue.
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain with Masson’s trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Biochemical Analysis: Homogenize another lung lobe to measure total collagen content using a hydroxyproline assay.
-
Molecular Analysis: Use remaining lung tissue for protein extraction (Western blot) or RNA extraction (qRT-PCR) to analyze PDGFR signaling and expression of fibrotic genes.
-
Conclusion
PDGFR signaling is a fundamental pathway that, when dysregulated, becomes a potent driver of major human diseases, including cancer, fibrosis, and atherosclerosis. Preclinical disease models have been instrumental in dissecting the specific roles of PDGFRα and PDGFRβ and have validated this axis as a high-value therapeutic target. The success of targeted inhibitors like imatinib and nintedanib in the clinic underscores the importance of this pathway. Future research will likely focus on developing more selective inhibitors, overcoming resistance mechanisms, and designing rational combination therapies that target both PDGFR and complementary signaling pathways to improve clinical outcomes.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicsinsurgery.com [clinicsinsurgery.com]
- 5. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Platelet-Derived Growth Factor-mediated signaling in carcinogenesis and metastasis | Cellular and Molecular Biology [cellmolbiol.org]
- 7. PDGF/PDGFR signaling and targeting in cancer growth and progression: Focus on tumor microenvironment and cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet-derived growth factor receptor alpha in glioma: a bad seed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Targeting PDGF receptors in cancer--rationales and proof of concept clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy [mdpi.com]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Exogenous platelet-derived growth factor (PDGF) induces human astrocytoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet Derived Growth Factors PDGFR Inhibitors Clinical Trials Market Approval Insight 2026 - BioSpace [biospace.com]
- 17. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 19. rupress.org [rupress.org]
- 20. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PDGF and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PDGFRβ signaling regulates local inflammation and synergizes with hypercholesterolemia to promote atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. bio-rad.com [bio-rad.com]
- 28. abcam.com [abcam.com]
- 29. media.cellsignal.com [media.cellsignal.com]
- 30. The potential role of PDGF, IGF-1, TGF-beta expression in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cancer.wisc.edu [cancer.wisc.edu]
- 32. static.fishersci.eu [static.fishersci.eu]
- 33. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
A Technical Guide to Multikinase Inhibitors Targeting PDGFR, EGFR, and FGFR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of multikinase inhibitors that target Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). This document details their inhibitory activities, the intricate signaling pathways they modulate, and the experimental protocols used for their characterization.
Core Concepts: PDGFR, EGFR, and FGFR Signaling
PDGFR, EGFR, and FGFR are all receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.
-
PDGFR Signaling: Platelet-derived growth factor receptors (PDGFRα and PDGFRβ) are activated by PDGF ligands, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth and survival.[1][2][3]
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is activated by ligands such as EGF and TGF-α.[4] Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc.[5][6] This triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are central to cell proliferation, survival, and differentiation.[4][6][7]
-
FGFR Signaling: Fibroblast growth factor receptors (FGFR1-4) are activated by fibroblast growth factors (FGFs). Ligand binding induces receptor dimerization and transphosphorylation of tyrosine residues.[8][9] The primary downstream signaling pathways activated by FGFRs are the RAS-MAPK pathway, which controls cell proliferation and differentiation, and the PI3K-Akt pathway, which regulates cell survival.[8][10][11]
Multikinase Inhibitor Activity
Several multikinase inhibitors have been developed to simultaneously target these key oncogenic drivers. Their efficacy is determined by their inhibitory concentration (IC50) against each kinase. The following tables summarize the reported IC50 values for a selection of these inhibitors.
| Inhibitor | PDGFRα (nM) | PDGFRβ (nM) | EGFR (nM) | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) |
| Dovitinib | 27 | 210 | - | 8 | - | 9 |
| Lenvatinib | 29 | - | - | 61 | 27 | 52 |
| Nintedanib | 59 | 65 | - | 69 | 37 | 108 |
| Pazopanib | 84 | - | - | 74 | - | - |
| Ponatinib | 1.1 | - | - | 2.2 | - | - |
| Regorafenib | - | 22 | - | - | - | - |
| Sorafenib | - | 57 | - | - | - | - |
| Sunitinib | - | 2 | - | >10-fold selective for PDGFR | >10-fold selective for PDGFR | >10-fold selective for PDGFR |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways of PDGFR, EGFR, and FGFR.
Caption: PDGFR Signaling Pathway
Caption: EGFR Signaling Pathway
Caption: FGFR Signaling Pathway
Experimental Protocols
The characterization of multikinase inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a multikinase inhibitor against PDGFR, EGFR, and FGFR.
Materials:
-
Recombinant human PDGFR, EGFR, and FGFR kinases
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of ADP produced (a measure of kinase activity) or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using the appropriate microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow
Cell-Based Receptor Tyrosine Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a receptor tyrosine kinase in a cellular context.
Objective: To evaluate the cellular potency of a multikinase inhibitor in blocking PDGFR, EGFR, or FGFR activation.
Materials:
-
A cell line that overexpresses the target receptor (e.g., engineered cell lines or cancer cell lines with known receptor amplification/mutation).
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Ligand for the target receptor (e.g., PDGF, EGF, or FGF).
-
Test inhibitor (dissolved in DMSO).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Antibodies: A primary antibody specific for the phosphorylated form of the receptor and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection substrate (e.g., chemiluminescent substrate for HRP).
-
Western blot equipment or ELISA plate reader.
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. The next day, starve the cells (e.g., in serum-free medium) for several hours to reduce basal receptor activation.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the inhibitor for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract cellular proteins.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit where the plate is coated with a capture antibody for the total receptor, and a detection antibody specific for the phosphorylated form is used for quantification.
-
-
Data Analysis: Quantify the band intensity (Western blot) or the ELISA signal. Normalize the phosphorylated receptor signal to the total receptor signal or a loading control (e.g., β-actin). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Downstream Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation status of key downstream signaling molecules.
Objective: To determine if the inhibitor blocks the signaling cascade downstream of PDGFR, EGFR, and FGFR.
Materials:
-
Cell lysates prepared as described in the cell-based RTK assay.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the phosphorylated forms of downstream targets (e.g., p-AKT, p-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent detection reagents.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein or a loading control to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation in response to the inhibitor.
Conclusion
The multikinase inhibitors discussed in this guide represent a significant advancement in targeted cancer therapy. By simultaneously inhibiting the PDGFR, EGFR, and FGFR signaling pathways, these agents can overcome the complexity and redundancy of oncogenic signaling networks. A thorough understanding of their inhibitory profiles, the pathways they target, and the experimental methods used to characterize them is essential for the continued development of more effective and selective cancer treatments.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
PDGFR Tyrosine Kinase Inhibitor III: A Potential Therapeutic Avenue for Amyotrophic Lateral sclerosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amyotrophic lateral sclerosis (ALS) is a relentless and fatal neurodegenerative disease characterized by the progressive loss of motor neurons. The complexity of ALS pathogenesis has presented significant challenges to the development of effective therapies.[1] Recent research has illuminated the role of various signaling pathways in ALS pathology, with a growing interest in the potential of targeting receptor tyrosine kinases. Among these, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway has emerged as a compelling area of investigation. This technical guide focuses on the preclinical evidence and potential mechanisms of action of PDGFR tyrosine kinase inhibitors, with a specific emphasis on "PDGFR Tyrosine Kinase Inhibitor III," a multi-kinase inhibitor, and drawing parallels from the well-studied inhibitor, imatinib, in the context of ALS research.
This compound is a potent small molecule that, in addition to PDGFR, also targets Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC).[2][3] While direct preclinical data on this specific inhibitor in ALS models is emerging, its potential is underscored by studies on other PDGFR inhibitors like imatinib, which have demonstrated therapeutic promise by modulating key pathological processes in ALS. This guide will synthesize the available data, detail relevant experimental protocols, and visualize the underlying biological pathways to provide a comprehensive resource for the scientific community.
The Role of PDGFR Signaling in ALS
Recent studies have implicated the PDGF-CC/PDGFRα signaling pathway in the breakdown of the blood-spinal cord barrier (BSCB), a critical event in the progression of ALS.[4] In preclinical models of ALS, specifically the SOD1G93A mouse, activation of this pathway has been observed presymptomatically. This activation contributes to BSCB dysfunction, which in turn can accelerate the onset of neurodegeneration. The inhibition of PDGFRα has been shown to restore the integrity of the BSCB, reduce motor neuron loss, and delay the onset of symptoms in these models. This suggests that targeting the PDGFR signaling cascade is a viable therapeutic strategy for mitigating ALS pathology.
Preclinical Data for PDGFR Inhibition in ALS Models
While specific quantitative data for "this compound" in ALS models is not yet widely published, preclinical studies on imatinib, a tyrosine kinase inhibitor that targets PDGFR, provide a strong rationale for its investigation. The following tables summarize the key in vitro and in vivo findings for imatinib in the context of ALS.
Table 1: In Vitro Efficacy of Imatinib
| Assay | Cell Model | Outcome Measure | Result | Reference |
| G93A-SOD1 Protein Reduction | Cell-based assay | IC50 for reduction of soluble G93A-SOD1 | 110 nM | [3] |
Table 2: In Vivo Efficacy of Imatinib in G93A-SOD1 Mouse Model
| Parameter | Treatment Group | Control Group | p-value | Reference |
| Disease Onset | Delayed | - | p=0.003 | [3] |
| Disease Progression | Improved | - | p=0.03 | [3] |
| Survival | Extended | - | p=0.05 | [3] |
| Dosage | 2.5 mg/kg, daily IP | Vehicle | - | [3] |
| Treatment Start | Age 60 days (presymptomatic) | - | - | [3] |
These findings highlight the potential of PDGFR inhibitors to significantly alter the course of disease in a widely used preclinical model of ALS.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of PDGFR inhibitors in ALS research.
In Vitro Assay: Reduction of Soluble G93A-SOD1
-
Cell Culture: Utilize a suitable cell line (e.g., mouse embryonic fibroblasts or neuronal cells) stably expressing the human G93A-SOD1 mutation.
-
Compound Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PDGFR tyrosine kinase inhibitor (e.g., imatinib) or vehicle control for a predetermined time period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in a suitable buffer containing protease inhibitors to extract total protein.
-
Quantification of G93A-SOD1:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against human SOD1. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
ELISA: Utilize a specific ELISA kit for the quantification of human SOD1 in the cell lysates.
-
-
Data Analysis: Determine the concentration of the inhibitor that results in a 50% reduction in the level of soluble G93A-SOD1 (IC50) by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Study: Efficacy in the G93A-SOD1 Mouse Model
-
Animal Model: Use transgenic mice expressing the high-copy number human G93A-SOD1 mutation. Both male and female mice should be included and balanced across treatment groups.
-
Treatment Administration:
-
Compound Preparation: Dissolve the PDGFR tyrosine kinase inhibitor in a suitable vehicle (e.g., sterile saline or DMSO/PEG-based formulation).
-
Dosing: Begin daily intraperitoneal (IP) injections of the inhibitor (e.g., 2.5 mg/kg for imatinib) or vehicle control at a presymptomatic age (e.g., 60 days).[3]
-
-
Monitoring of Disease Progression:
-
Disease Onset: Monitor mice daily for the first signs of motor deficits, such as tremor or hind limb weakness.
-
Motor Function: Assess motor performance regularly (e.g., weekly) using standardized tests such as the rotarod test or grip strength measurement.
-
Body Weight: Record the body weight of each mouse at regular intervals as a measure of general health and disease progression.
-
-
Survival Analysis: Monitor mice until they reach a humane endpoint, defined by the inability to right themselves within 30 seconds of being placed on their side. Record the age at endpoint as the survival duration.
-
Statistical Analysis: Compare the age of disease onset, motor performance decline, and survival duration between the treated and control groups using appropriate statistical tests (e.g., log-rank test for survival analysis, t-tests or ANOVA for other parameters).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action and the experimental design.
Caption: PDGFR signaling pathway in ALS pathogenesis.
Caption: Preclinical experimental workflow for PDGFR inhibitors in ALS.
Conclusion and Future Directions
The inhibition of the PDGFR signaling pathway represents a promising therapeutic strategy for amyotrophic lateral sclerosis. Preclinical evidence from studies on imatinib demonstrates that targeting this pathway can ameliorate key pathological features of the disease, including blood-spinal cord barrier dysfunction, and can lead to delayed disease onset and progression in animal models. While direct and comprehensive preclinical data for "this compound" in ALS is still to be fully elucidated, its multi-kinase inhibitory profile, which includes PDGFR, suggests it is a strong candidate for further investigation.
Future research should focus on conducting rigorous preclinical studies of "this compound" in various ALS models to determine its efficacy and optimal dosing. Furthermore, a deeper understanding of the downstream effects of inhibiting multiple kinases in the context of neurodegeneration is warranted. The development of biomarkers to assess PDGFR pathway activity and BSCB integrity in patients will be crucial for the clinical translation of this therapeutic approach. This technical guide provides a foundational resource for researchers dedicated to advancing novel treatments for ALS.
References
Methodological & Application
Application Notes: PDGFR Tyrosine Kinase Inhibitor III In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis. Consequently, inhibitors of PDGFR are of significant interest in drug discovery and development. PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor that potently targets PDGFRα and PDGFRβ.[3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound and other related compounds.
PDGFR Signaling Pathway
The binding of PDGF ligands to PDGFRs induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate cellular functions.
Caption: PDGFR Signaling Pathway Diagram.
Quantitative Data Summary
The inhibitory activity of this compound and other representative multi-kinase inhibitors against various kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| PDGFRα | 50[3] | - | - |
| PDGFRβ | 130[3] | 57[1] | 2[2] |
| c-Kit | 50[3] | 68[1] | 4 |
| FLT3 | 230[3] | 58 | 50 |
| VEGFR2 | - | 90[1] | 80[2] |
| FGFR | 29,700[3] | - | - |
| EGFR | >30,000[3] | - | - |
| PKA | >30,000[3] | - | - |
| PKC | >30,000[3] | - | - |
| Raf-1 | - | 6[1] | - |
| B-Raf | - | 22[1] | - |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of this compound.
Objective: To measure the in vitro inhibitory activity of this compound against PDGFRα and PDGFRβ kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated through a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used by a luciferase to produce light.
Materials and Reagents:
-
Recombinant human PDGFRα and PDGFRβ (active)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
Detailed Procedure:
1. Reagent Preparation: a. Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, perform a 1:3 or 1:10 serial dilution to generate a range of concentrations. The final DMSO concentration in the assay should not exceed 1%. b. Enzyme Preparation: Thaw the recombinant PDGFRα or PDGFRβ on ice. Dilute the enzyme to the desired working concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration. c. Substrate and ATP Preparation: Prepare a stock solution of the Poly (Glu, Tyr) substrate in water. Prepare a stock solution of ATP in water. On the day of the experiment, prepare a 2X working solution of the substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
2. Kinase Reaction: a. Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate. b. Add 2 µL of the diluted PDGFR kinase to each well. c. Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well. The total reaction volume is 5 µL.
3. Incubation: a. Mix the plate gently and incubate at room temperature for 60 minutes.
4. Stop Reaction and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes.
5. ADP to ATP Conversion and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal. b. Incubate the plate at room temperature for 30 minutes.
6. Luminescence Measurement: a. Measure the luminescence of each well using a plate reader.
7. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
This application note provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound. The detailed protocol, based on the widely used ADP-Glo™ technology, offers a robust and reliable method for determining the potency and selectivity of this and other kinase inhibitors. The provided quantitative data and signaling pathway information serve as a valuable resource for researchers in the field of drug discovery and development targeting the PDGFR signaling axis.
References
Determining the Optimal Concentration of PDGFR Tyrosine Kinase Inhibitor III for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDGFR Tyrosine Kinase Inhibitor III is a potent small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors (PDGFRs). As a multi-kinase inhibitor, it also exhibits activity against other kinases such as EGFR, FGFR, PKA, and PKC. The activation of PDGFR is a critical step in signaling pathways that regulate cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Therefore, precise determination of the optimal concentration of this inhibitor is crucial for achieving maximal target inhibition with minimal off-target effects in cell culture models.
This document provides a comprehensive guide to determining the optimal concentration of this compound for your specific cell line and experimental context. It includes established inhibitory concentrations from biochemical and cellular assays to guide initial dose-ranging studies, detailed protocols for determining the half-maximal inhibitory concentration (IC50) using a cell viability assay, and methods for validating target engagement by assessing PDGFR phosphorylation.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary targets. These values serve as a critical starting point for designing dose-response experiments in your cell line of interest. It is recommended to test a broad range of concentrations around these values (e.g., 10-fold below to 10-fold above).
| Target Kinase | Assay Type | IC50 Value |
| PDGFRα | Biochemical Assay | 50 nM |
| PDGFRβ | Cellular Autophosphorylation Assay | 80 nM |
Mandatory Visualizations
PDGFR Signaling Pathway and Inhibition
PDGFR Tyrosine Kinase Inhibitor III: In Vivo Formulation and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo use of PDGFR Tyrosine Kinase Inhibitor III in mice. This multikinase inhibitor targets Platelet-Derived Growth Factor Receptors (PDGFRs), as well as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC)[1][2]. Dysregulation of the PDGFR signaling pathway is implicated in various pathologies, including cancer and fibrosis, making it a key therapeutic target[3].
Mechanism of Action
PDGFRs are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, notably the PI3K/AKT and MAPK/ERK pathways, are crucial for cell proliferation, migration, and survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of PDGFR and other targeted kinases, thereby impeding these cellular processes.
Data Presentation
Solubility and Formulation
| Property | Value | Source(s) |
| Solubility in DMSO | 50 mg/mL (102.98 mM) | [1] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| Formulation Conc. | 1 mg/mL (2.06 mM) | [1] |
In Vivo Dosage Recommendations for Tyrosine Kinase Inhibitors in Mice
| Compound Class/Example | Dosage Range (mg/kg) | Administration Route | Study Type | Source(s) |
| Multi-kinase inhibitors | 10 - 100 | Oral (p.o.), Intraperitoneal (i.p.) | Xenograft models | [4] |
| PDGFR Inhibitor (JNJ-10198409) | 25, 50, 100 | Oral (p.o.), twice daily | Xenograft model | [5] |
| PDGFR Inhibitor (CGP 53716) | 50 | Daily | Vascular injury model | [6] |
Note: It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for this compound in the specific mouse model being used.
Experimental Protocols
In Vivo Formulation Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume of DMSO to the powder.
-
Sonicate the mixture until the powder is completely dissolved.
-
Sequentially add 40% PEG300, 5% Tween 80, and 45% saline, ensuring the solution is clear after each addition.
-
If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.
-
The final concentration of the working solution will be 1 mg/mL.[1]
-
It is recommended to prepare the formulation fresh before each use.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line with known PDGFR pathway activation
-
Matrigel (or similar basement membrane matrix)
-
Calipers
-
This compound formulation
-
Vehicle control (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer this compound formulation to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose.
-
Administer the vehicle control to the control group.
-
Dosing frequency will depend on the pharmacokinetic profile of the compound and should be determined in preliminary studies. A daily or twice-daily schedule is common for tyrosine kinase inhibitors.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
-
Pharmacodynamic Analysis
To confirm target engagement in vivo, the phosphorylation status of PDGFR and its downstream effectors can be assessed in tumor tissues.
Protocol:
-
Collect tumor samples at various time points after the final dose.
-
Prepare tissue lysates.
-
Perform Western blotting or immunohistochemistry using antibodies specific for total and phosphorylated forms of PDGFR, AKT, and ERK.
-
A reduction in the ratio of phosphorylated to total protein in the treated group compared to the control group would indicate target inhibition.[5]
Visualizations
PDGFR Signaling Pathway
Caption: PDGFR signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a murine xenograft efficacy study.
Potential Toxicity and Monitoring
As a multi-kinase inhibitor, this compound may have off-target effects. Close monitoring of animal health is essential.
Potential Adverse Effects:
-
Weight loss: Monitor body weight 2-3 times per week. A loss of more than 15-20% of initial body weight may necessitate euthanasia.
-
Gastrointestinal toxicity: Observe for signs of diarrhea or dehydration.
-
Hepatotoxicity: Liver function tests can be performed on blood collected at the study endpoint.
-
General malaise: Observe for changes in behavior, such as lethargy, hunched posture, and ruffled fur.
A preliminary toxicology study is recommended to establish a safe and effective dose range before commencing large-scale efficacy studies. This may involve administering a range of doses and monitoring for adverse events over a shorter period.
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-PDGFR Inhibition using PDGFR Tyrosine Kinase Inhibitor III in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is a critical regulator of cellular processes including growth, proliferation, and migration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive inhibitor of both PDGFRα and PDGFRβ, making it a valuable tool for studying the physiological and pathological roles of PDGFR signaling.[1][2] This multi-kinase inhibitor also shows activity against other kinases such as c-Kit and FMS-related tyrosine kinase 3 (FLT3), though it is highly selective over FGFR, EGFR, PKA, and PKC.[2]
Western blotting is a fundamental technique to assess the efficacy of inhibitors on protein phosphorylation. By detecting the phosphorylated form of PDGFR (p-PDGFR), researchers can quantify the extent of receptor inhibition and its downstream effects. These application notes provide a comprehensive guide to utilizing this compound in Western blot analysis to measure the inhibition of PDGFR phosphorylation.
Product Information
| Product Name | This compound |
| Alternate Names | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide[1] |
| CAS Number | 205254-94-0[1] |
| Molecular Formula | C₂₇H₂₇N₅O₄[3] |
| Molecular Weight | 485.5 g/mol [3] |
| Mechanism of Action | ATP-competitive inhibitor of PDGFR tyrosine kinase.[1] |
Quantitative Data
The inhibitory activity of this compound against PDGFRα and PDGFRβ, as well as its selectivity over other kinases, is summarized below.
| Target | IC₅₀ |
| PDGFRα | 0.05 µM[2] |
| PDGFRβ | 0.13 µM[2] |
| c-Kit | 0.05 µM[2] |
| FLT3 | 0.23 µM[2] |
| FGFR | 29.7 µM[2] |
| EGFR | >30 µM[2] |
| PKA | >30 µM[2] |
| PKC | >30 µM[2] |
PDGFR Signaling Pathway and Inhibition
Upon ligand (PDGF) binding, PDGFR dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphotyrosine sites serve as docking platforms for various signaling proteins containing SH2 domains, thereby activating downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. This compound blocks this initial autophosphorylation step, thus inhibiting the entire downstream signaling cascade.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells of interest (e.g., fibroblasts, vascular smooth muscle cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of receptor phosphorylation.
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in serum-free media to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Pre-treat the cells with the varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable PDGF ligand (e.g., PDGF-BB at 50 ng/mL) for 10-15 minutes to induce PDGFR phosphorylation.
-
Include non-stimulated and vehicle-treated stimulated cells as negative and positive controls, respectively.
Protein Extraction
-
After treatment, immediately place the culture plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Western Blot Workflow
Detailed Western Blot Protocol
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each lysate with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ Tyr751) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent and incubate the membrane as per the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing (Recommended): To normalize the p-PDGFR signal, strip the membrane using a commercial stripping buffer and re-probe with antibodies for total PDGFR and a loading control (e.g., GAPDH or β-actin).[4]
Expected Results
A successful experiment will show a strong band for p-PDGFR in the PDGF-stimulated, vehicle-treated control lane. The intensity of this band should decrease in a dose-dependent manner in the lanes corresponding to cells treated with increasing concentrations of this compound. The levels of total PDGFR and the loading control should remain consistent across all lanes.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using 5% BSA instead of milk for blocking is recommended when working with phospho-antibodies to avoid cross-reactivity with casein.
-
No or Weak Signal: Confirm that the cells were properly stimulated with PDGF. Ensure that phosphatase inhibitors were included in the lysis buffer. Check the primary and secondary antibody dilutions and incubation times.
-
Inconsistent Loading Control: Ensure accurate protein quantification and equal loading of protein in each well.
Conclusion
This compound is a potent and selective tool for investigating PDGFR signaling. The protocols outlined in these application notes provide a robust framework for utilizing this inhibitor in Western blot analysis to accurately quantify the inhibition of PDGFR phosphorylation. This enables researchers to effectively study the role of PDGFR in various biological and pathological processes.
References
Application Notes and Protocols for Cell Proliferation Assay with PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-derived growth factor receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, differentiation, and migration.[1] The PDGFR family consists of two forms, PDGFR-α and PDGFR-β, which can form homo- or heterodimers upon binding to their ligands, the platelet-derived growth factors (PDGFs).[1] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis, primarily due to its role in promoting excessive cell proliferation.[1][2] Consequently, inhibitors of PDGFR tyrosine kinase activity are valuable tools for both basic research and as potential therapeutic agents.[3][4]
PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive inhibitor of PDGFRα and PDGFRβ.[5] It has been shown to inhibit the proliferation of cells driven by PDGF signaling.[2] This document provides detailed application notes and a comprehensive protocol for performing a cell proliferation assay using this compound.
Mechanism of Action
Upon ligand binding, PDGFRs dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream signaling cascades, most notably the RAS-MAPK and PI3K-Akt pathways, which are central to promoting cell proliferation and survival.[3][5] this compound exerts its effect by competing with ATP for the binding site in the kinase domain of PDGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of signal transduction ultimately leads to an inhibition of cell proliferation.
Kinase Selectivity and Potency
This compound is a multi-kinase inhibitor, though it shows a degree of selectivity for PDGFRs over some other kinases.[2][3][4] It is important for researchers to be aware of its activity against other kinases, particularly when interpreting results in complex biological systems.
| Target Kinase | IC₅₀ (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from Cayman Chemical.[2]
Cellular Activity
The inhibitory effect of this compound on cell proliferation has been demonstrated in cell-based assays. The half-maximal inhibitory concentration (IC₅₀) for cellular proliferation will vary depending on the cell line, its level of PDGFR expression and activation, and the specific assay conditions.
| Cell Line | Assay Type | IC₅₀ (µM) |
| Pig Aorta Smooth Muscle Cells | Proliferation Assay | 0.25 |
Table 2: In vitro cellular anti-proliferative activity of this compound. Data sourced from Cayman Chemical.[2]
Signaling Pathway Diagram
References
Application Notes and Protocols for PDGFR Tyrosine Kinase Inhibitor III in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PDGFR Tyrosine Kinase Inhibitor III in common in vitro and ex vivo angiogenesis assays. This multi-kinase inhibitor targets Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-Kit, and FMS-like tyrosine kinase 3 (FLT3), making it a valuable tool for investigating the role of these signaling pathways in new blood vessel formation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in the maturation and stabilization of newly formed vessels, primarily through the recruitment of pericytes and smooth muscle cells. This compound is a potent inhibitor of PDGFRα (IC50 = 50 nM) and PDGFRβ (IC50 = 130 nM). It also exhibits inhibitory activity against c-Kit (IC50 = 50 nM) and FLT3 (IC50 = 230 nM), while showing significantly less activity against FGFR, EGFR, PKA, and PKC. These characteristics make it a valuable tool for dissecting the specific role of PDGFR signaling in angiogenesis and for evaluating its potential as an anti-angiogenic therapeutic agent.
This document provides detailed protocols for three key angiogenesis assays: the Endothelial Cell Tube Formation Assay, the Endothelial Cell Migration Assay, and the ex vivo Aortic Ring Assay.
Data Presentation
The following tables summarize the expected quantitative data from the described angiogenesis assays. Researchers should generate their own data to determine the specific efficacy of this compound in their experimental models.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| PDGFRα | Kinase Assay | 50 |
| PDGFRβ | Kinase Assay | 130 |
| c-Kit | Kinase Assay | 50 |
| FLT3 | Kinase Assay | 230 |
| Pig Aortic Smooth Muscle Cell Proliferation | Cell-based Assay | 250 |
Table 2: Sample Data from Endothelial Cell Tube Formation Assay
| Treatment | Concentration (µM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control (DMSO) | - | 12500 ± 850 | 150 ± 20 |
| PDGFR TKI III | 0.1 | 10200 ± 700 | 110 ± 15 |
| PDGFR TKI III | 1 | 6300 ± 550 | 60 ± 10 |
| PDGFR TKI III | 10 | 2100 ± 300 | 15 ± 5 |
| Positive Control (e.g., Sunitinib) | 1 | 5500 ± 480 | 50 ± 8 |
Table 3: Sample Data from Endothelial Cell Migration Assay
| Treatment | Concentration (µM) | Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control (DMSO) | - | 250 ± 30 | 0% |
| PDGFR TKI III | 0.1 | 200 ± 25 | 20% |
| PDGFR TKI III | 1 | 110 ± 15 | 56% |
| PDGFR TKI III | 10 | 40 ± 8 | 84% |
| Positive Control (e.g., Cytochalasin D) | 1 | 25 ± 5 | 90% |
Table 4: Sample Data from Aortic Ring Assay
| Treatment | Concentration (µM) | Sprouting Area (mm²) | Number of Sprouts |
| Vehicle Control (DMSO) | - | 1.8 ± 0.3 | 80 ± 12 |
| PDGFR TKI III | 0.1 | 1.4 ± 0.2 | 65 ± 10 |
| PDGFR TKI III | 1 | 0.7 ± 0.1 | 30 ± 6 |
| PDGFR TKI III | 10 | 0.2 ± 0.05 | 8 ± 3 |
| Positive Control (e.g., Suramin) | 100 | 0.5 ± 0.1 | 20 ± 5 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for visualization)
-
96-well culture plates
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[1]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add 100 µL of the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[1]
-
Visualization: Carefully remove the medium and wash the cells with PBS. Add 100 µL of Calcein AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[2]
-
Quantification: Capture images of the tube network using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Basal Medium (EBM-2) with 0.1% BSA
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
This compound
-
Vehicle control (DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Preparation: Starve HUVECs in EBM-2 with 0.1% BSA for 4-6 hours.
-
Chemoattractant and Inhibitor Addition: In the lower chamber of the 24-well plate, add EBM-2 containing the chemoattractant (e.g., VEGF). Add the desired concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Cell Seeding: Harvest and resuspend the starved HUVECs in EBM-2 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.[3]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Quantification: Add a fluorescent dye that stains the migrated cells on the bottom of the membrane (e.g., Calcein AM). Measure the fluorescence using a fluorescence plate reader. Alternatively, fix and stain the migrated cells and count them under a microscope.
Ex Vivo Aortic Ring Assay
This assay provides a more complex model of angiogenesis, assessing the sprouting of new vessels from a piece of aortic tissue embedded in a 3D matrix.
Materials:
-
Thoracic aorta from a rat or mouse
-
Endothelial Basal Medium (EBM-2) supplemented with 2% FBS
-
Collagen Type I or BME
-
This compound
-
Vehicle control (DMSO)
-
48-well culture plates
-
Surgical instruments
-
Phase-contrast microscope
Protocol:
-
Aorta Dissection: Euthanize a rodent and dissect the thoracic aorta in sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.[4][5]
-
Embedding the Rings: Add a layer of cold collagen solution or BME to each well of a 48-well plate and allow it to polymerize at 37°C. Place one aortic ring in the center of each well and cover it with another layer of the matrix.[4]
-
Treatment: Prepare dilutions of this compound in EBM-2 with 2% FBS. Add the treatment or vehicle control medium to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Replace the medium with fresh treatment or control medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images at different time points. Quantify angiogenesis by measuring the area of sprouting and the number of sprouts using image analysis software.[4]
Visualizations
Caption: PDGFR Signaling Pathway in Angiogenesis.
Caption: Endothelial Cell Tube Formation Assay Workflow.
Caption: Endothelial Cell Migration Assay Workflow.
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding density, inhibitor concentrations, and incubation times, should be determined by the individual researcher for their specific experimental setup. The provided sample data is for illustrative purposes only.
References
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. Preliminary in vitro and in vivo investigation of a potent platelet derived growth factor receptor (PDGFR) family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prepare stock solution for PDGFR Tyrosine Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a pivotal role in regulating cell growth, proliferation, and migration.[1][2] Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various diseases, including cancer and fibrosis.[3][4] PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive multikinase inhibitor that effectively targets PDGFRα and PDGFRβ.[5][6] This document provides detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo research applications, ensuring accurate and reproducible experimental outcomes.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the inhibitor's characteristics.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | PDGF Receptor Tyrosine Kinase Inhibitor III, 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide | [5][6] |
| CAS Number | 205254-94-0 | [5][6][7] |
| Molecular Formula | C₂₇H₂₇N₅O₄ | [5][6][8] |
| Molecular Weight | 485.5 g/mol | [5][6][8] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [5] |
Solubility
The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions of desired concentrations. Table 2 provides solubility data for this inhibitor. It is recommended to use sonication to facilitate dissolution.[9]
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 50 mg/mL (102.98 mM) | Sonication is recommended. | [9] |
| 1-10 mg/mL | Sparingly soluble. | [5] | |
| 10 mg/mL | Soluble. | [10] | |
| Ethanol | 0.1-1 mg/mL | Slightly soluble. | [5] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution (In Vitro Use)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), suitable for most in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the inhibitor needed using its molecular weight (485.5 g/mol ). Mass (mg) = 10 mmol/L * 1 mL * 485.5 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.855 mg
-
Weigh the inhibitor: Carefully weigh out 4.855 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the inhibitor.
-
Dissolve the inhibitor: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the inhibitor does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]
Preparation of a Dosing Solution for In Vivo Studies
This protocol outlines the preparation of a dosing solution suitable for animal studies. This formulation uses a combination of solvents to enhance solubility and bioavailability.[9]
Materials:
-
This compound (solid)
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl, sterile)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a concentrated DMSO stock: Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 10 mg/mL).
-
Formulation preparation: To prepare 1 mL of a 1 mg/mL final dosing solution, follow these steps sequentially:[9] a. In a sterile conical tube, add 100 µL of the 10 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 to the tube. Vortex until the solution is clear. c. Add 50 µL of Tween 80. Vortex again until the solution is clear. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a homogenous solution.
-
Final concentration and administration: The final concentration of the inhibitor in this formulation will be 1 mg/mL (2.06 mM).[9] This solution should be prepared fresh immediately before use.[9] If necessary, sonicate the final solution to ensure complete dissolution.
PDGFR Signaling Pathway
This compound exerts its effect by blocking the ATP binding site of PDGFR, thereby inhibiting the downstream signaling cascade. The simplified diagram below illustrates the canonical PDGFR signaling pathway.
Caption: Simplified PDGFR signaling pathway and the point of inhibition.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of a small molecule inhibitor like this compound.
Caption: General workflow for preparing a small molecule inhibitor stock solution.
Safety and Handling
This compound is intended for research use only.[9] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted by the end-user to suit their specific experimental needs. It is the responsibility of the researcher to validate the methods and ensure the accuracy and reliability of their results.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:205254-94-0 | Chemsrc [chemsrc.com]
- 8. PDGF Receptor Tyrosine Kinase Inhibitor III | C27H27N5O4 | CID 10907042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | PDGFR | TargetMol [targetmol.com]
- 10. labsolu.ca [labsolu.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PDGFR Tyrosine Kinase Inhibitor III
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0) is a potent, ATP-competitive multi-kinase inhibitor.[1][2] It primarily targets Platelet-Derived Growth Factor Receptor (PDGFR) α and β, but also shows inhibitory activity against other tyrosine kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[2] Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various diseases, including cancer, making this inhibitor a valuable tool for research in oncology and cell biology.[3] These application notes provide an overview of the inhibitor's activity and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound exerts its biological effects by blocking the autophosphorylation of PDGFR upon ligand binding, thereby inhibiting the activation of downstream signaling cascades. The PDGFR pathway plays a crucial role in regulating cell proliferation, migration, and survival. Key downstream effectors include the Phospholipase Cγ (PLCγ), Phosphoinositide 3-kinase (PI3K)/Akt, and the Ras/MAPK (ERK1/2) pathways. By inhibiting the initial receptor tyrosine kinase activity, this inhibitor effectively shuts down these critical cellular processes.
Data Presentation
The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following table summarizes the available quantitative data.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| PDGFRα | Enzymatic Assay | IC50 | 0.05 µM | [2] |
| PDGFRβ | Enzymatic Assay | IC50 | 0.13 µM | [2] |
| c-Kit | Enzymatic Assay | IC50 | 0.05 µM | [2] |
| FLT3 | Enzymatic Assay | IC50 | 0.23 µM | [2] |
| Pig Aorta Smooth Muscle Cells | Proliferation Assay | IC50 | 0.25 µM | [2] |
| Primary Mouse Dorsal Aorta Mesenchymal Stem Cells | Migration Assay | Effective Concentration | 2 µM | [2] |
| A549 (Human Lung Carcinoma) | Endocytosis Assay | - | Significant reduction | [4] |
| Human Endothelial Cells | Cell Damage Assay | - | Significant reduction | [5] |
Mandatory Visualization
PDGFR Signaling Pathway
Caption: PDGFR signaling pathway and point of inhibition.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for a cell viability assay.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.86 mg of the inhibitor (MW: 485.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks and plates
-
This compound stock solution
Procedure:
-
Culture the desired cell line in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of the this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Troubleshooting
-
Low inhibitor solubility: Ensure the stock solution is fully dissolved. Gentle warming and vortexing can help. Prepare fresh dilutions for each experiment.
-
High background in assays: Ensure proper washing steps and use appropriate controls. Check for contamination in cell cultures.
-
Inconsistent results: Maintain consistent cell seeding densities and treatment durations. Avoid repeated freeze-thaw cycles of the inhibitor stock solution. Use a positive control inhibitor known to affect the cell line.
Conclusion
This compound is a valuable research tool for investigating the role of PDGFR and other tyrosine kinases in cellular processes. The provided protocols offer a starting point for utilizing this inhibitor in various in vitro cell-based assays. Researchers should optimize the experimental conditions, including inhibitor concentration and treatment duration, for their specific cell lines and research questions.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Host Pathways Govern Epithelial Cell Invasion of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: PDGFR Tyrosine Kinase Inhibitor III in Cancer Cell Migration Studies
Introduction The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cellular processes including growth, proliferation, differentiation, and migration.[1][2] This pathway consists of four ligands (PDGF-A, -B, -C, -D) and two receptor tyrosine kinases (PDGFRα and PDGFRβ).[3][4] Dysregulation of the PDGF/PDGFR axis is frequently implicated in the pathogenesis of various cancers, where it promotes tumor growth, angiogenesis, and metastasis.[1][3] The activation of PDGFRs triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are essential for the cytoskeletal rearrangements required for cell motility.[2][4]
PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive small molecule inhibitor used to investigate the role of PDGFR signaling in cellular processes.[5] While it is a multi-kinase inhibitor, also targeting EGFR, FGFR, PKA, and PKC, its effective inhibition of PDGFR makes it a valuable tool for dissecting the contribution of this pathway to cancer cell migration.[6][7] These notes provide a comprehensive guide for researchers utilizing this compound to study and quantify its effects on cancer cell migration.
Mechanism of Action Upon binding of a PDGF ligand, PDGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues in their intracellular domain.[4] This phosphorylation creates docking sites for SH2 domain-containing proteins, which in turn activate downstream signaling cascades that drive cell migration.[8] this compound functions by competing with ATP for the binding site within the catalytic domain of the PDGFR kinase. This action prevents receptor autophosphorylation, thereby blocking the initiation of all downstream signaling pathways that lead to cell migration.[5][9]
Data Presentation
Table 1: Compound Specifications - this compound
| Property | Value | Reference |
|---|---|---|
| Alternate Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | [5] |
| CAS Number | 205254-94-0 | [5] |
| Molecular Formula | C₂₇H₂₇N₅O₄ | [5] |
| Molecular Weight | 485.5 g/mol | [5] |
| Mechanism | ATP-Competitive Inhibitor | [5] |
| Primary Targets | PDGFR | [6][7] |
| Other Targets | EGFR, FGFR, PKA, PKC |[6][7] |
Table 2: Comparative IC₅₀ Values of Selected PDGFR Tyrosine Kinase Inhibitors Note: Specific IC₅₀ values for this compound are not publicly available and should be determined empirically for the cell line of interest. The following table provides context from other well-characterized PDGFR inhibitors.
| Inhibitor | Target | IC₅₀ (nM) | Assay Type | Reference |
| Imatinib | PDGFRα | 71 | In vitro kinase assay | [10] |
| PDGFRβ | 607 | In vitro kinase assay | [10] | |
| PDGFR | 100 | Cell-based assay | [11] | |
| Sorafenib | PDGFRβ | 57 | Cell-free assay | [11] |
| Nintedanib | PDGFRα | 59 | Cell-free assay | [11] |
| PDGFRβ | 65 | Cell-free assay | [11] | |
| Crenolanib | PDGFRα D842V | 9 | Cellular assay | [12] |
| Ripretinib | PDGFRα | 4-18 (mutant dependent) | Cell-free assay | [11] |
| Tyrphostin AG 1296 | PDGFR | 300-500 | Cell-free assay | [11] |
Visualization of Pathways and Workflows
Caption: PDGFR signaling cascade leading to cell migration.
Caption: ATP-competitive inhibition of PDGFR by the inhibitor.
Caption: General workflow for cell migration assays.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective, two-dimensional cell migration.
Materials:
-
Cancer cell line of interest
-
12-well or 24-well tissue culture plates
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)
-
This compound (stock solution in DMSO)
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.[13]
-
Starvation (Optional): Once cells reach ~90-100% confluence, replace the growth medium with serum-free or low-serum medium and incubate for 6-12 hours. This minimizes cell proliferation, ensuring the observed gap closure is primarily due to migration.[14]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Create a second scratch perpendicular to the first to form a cross, providing clear reference points.[13]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Inhibitor Treatment: Add fresh low-serum medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) to each well.
-
Image Acquisition (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch in predefined locations for each well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours) until the gap in the control wells is nearly closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area at Time 0.
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay quantifies chemotactic cell migration through a porous membrane.[15][16]
Materials:
-
24-well plates with Transwell® inserts (typically 8.0 µm pore size)
-
Cancer cell line of interest
-
Serum-free medium
-
Chemoattractant medium (e.g., medium with 10% FBS or a specific concentration of PDGF)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% Paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Extraction solution (e.g., 10% acetic acid)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluence. Harvest and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL. Pre-treat the cell suspension with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate.[17] Carefully place the Transwell insert into the well.
-
Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.[17]
-
Incubation: Incubate the plate for a period appropriate for the cell type (typically 6-24 hours) at 37°C and 5% CO₂ to allow for migration.[17]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[17]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15 minutes. Subsequently, stain the cells by immersing the insert in Crystal Violet solution for 30 minutes.[17]
-
Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification:
-
Microscopic Counting: Count the number of stained, migrated cells in several representative fields of view under a microscope.
-
Colorimetric Quantification: Elute the stain from the cells by placing the insert in a new well containing extraction solution. Measure the absorbance of the eluted dye at ~590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.[17]
-
Protocol 3: Western Blot Analysis of PDGFR Phosphorylation
This protocol verifies that this compound effectively blocks PDGF-induced receptor phosphorylation.
Materials:
-
Cancer cell line of interest
-
PDGF ligand (e.g., PDGF-BB)
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-PDGFRβ (p-PDGFR), anti-total-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluence. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.[18]
-
Ligand Stimulation: Stimulate the cells with a PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes to induce receptor phosphorylation.[19] A non-stimulated control should be included.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add RIPA buffer to lyse the cells. Scrape and collect the lysates.[9]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against p-PDGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total PDGFR and a loading control like β-actin.[19]
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-PDGFR to total PDGFR to determine the extent of inhibition.
References
- 1. Roles of PDGF/PDGFR signaling in various organs [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. sinobiological.com [sinobiological.com]
- 4. sinobiological.com [sinobiological.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PDGFR | TargetMol [targetmol.com]
- 8. Cell Migration Is Regulated by Platelet-Derived Growth Factor Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. onclive.com [onclive.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 15. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. researchhub.com [researchhub.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Pathological Signaling via Platelet-Derived Growth Factor Receptor α Involves Chronic Activation of Akt and Suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
PDGFR Tyrosine Kinase Inhibitor III not inhibiting phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with PDGFR Tyrosine Kinase Inhibitor III failing to inhibit phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-kinase inhibitor that primarily targets Platelet-Derived Growth Factor Receptors (PDGFRs).[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting the autophosphorylation and activation of PDGFR.[1] By blocking this initial step, it effectively shuts down the downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[2] This inhibitor is not entirely specific to PDGFR and has been shown to inhibit other kinases, including EGFR, FGFR, PKA, and PKC.
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the inhibitor's activity. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For stock solutions, dissolve the inhibitor in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of the inhibitor will vary depending on the cell type, cell density, and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on available data, the IC50 for this compound in a cell-based autophosphorylation assay is approximately 50 nM for PDGFRα and 80 nM for PDGFRβ.[1] A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Q4: How can I confirm that the PDGFR signaling pathway is active in my cell line?
Before testing the inhibitor, it is essential to confirm that the PDGFR signaling pathway is active and can be stimulated in your chosen cell line. This can be done by:
-
Ligand Stimulation: Starve the cells (e.g., in serum-free media) for a few hours to overnight to reduce basal receptor phosphorylation. Then, stimulate the cells with a known PDGFR ligand, such as PDGF-BB, for a short period (e.g., 5-15 minutes).
-
Western Blot Analysis: After stimulation, lyse the cells and perform a Western blot to detect the phosphorylated form of PDGFR (p-PDGFR) using a phospho-specific antibody. A significant increase in p-PDGFR levels upon ligand stimulation confirms an active pathway. You should also probe for total PDGFR as a loading control.
Troubleshooting Guide: this compound Not Inhibiting Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to show the expected inhibitory effect on PDGFR phosphorylation.
Issue 1: No inhibition of PDGFR phosphorylation observed.
Possible Cause & Troubleshooting Steps
-
Inhibitor Integrity and Activity:
-
Improper Storage: Confirm that the inhibitor has been stored correctly (solid at -20°C or -80°C, stock solutions at -80°C in single-use aliquots). Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Concentration: Double-check all calculations for the preparation of stock and working solutions. It is advisable to use a freshly prepared dilution from a reliable stock for each experiment.
-
Inhibitor Quality: If possible, verify the identity and purity of the inhibitor using analytical methods like LC-MS or NMR. Consider purchasing the inhibitor from a reputable supplier.
-
-
Experimental Conditions:
-
Suboptimal Inhibitor Concentration: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and conditions.
-
Insufficient Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and bind to its target. Pre-incubate the cells with the inhibitor for an adequate period (e.g., 1-4 hours) before stimulating with the PDGF ligand. Optimize this pre-incubation time for your experimental setup.
-
High Cell Density: Very high cell density can lead to a higher concentration of the target protein, potentially requiring a higher concentration of the inhibitor to achieve a significant effect. Ensure you are using a consistent and appropriate cell density for your assays.
-
Presence of Serum: Serum contains various growth factors, including PDGF, which can compete with the inhibitor and activate the receptor. For acute inhibition studies, it is best to serum-starve the cells before and during inhibitor treatment and ligand stimulation.
-
-
Cellular Factors:
-
Low PDGFR Expression: Confirm that your cell line expresses a sufficient level of PDGFR. You can check this by Western blot for total PDGFR.
-
Constitutively Active PDGFR Mutations: Some cell lines may harbor activating mutations in the PDGFR gene, which can make them less sensitive to ATP-competitive inhibitors. Sequence the PDGFR gene in your cell line to check for known resistance mutations.
-
Activation of Alternative Pathways: Cells can develop resistance by upregulating compensatory signaling pathways. If PDGFR is inhibited, other receptor tyrosine kinases might be activated to maintain downstream signaling. Consider using a phospho-receptor tyrosine kinase (RTK) array to investigate the activation status of other RTKs.
-
Issue 2: Partial or inconsistent inhibition of PDGFR phosphorylation.
Possible Cause & Troubleshooting Steps
-
Inhibitor Solubility:
-
Precipitation: this compound might precipitate in aqueous media at higher concentrations. Ensure the final DMSO concentration in your culture media is low (typically <0.5%) and that the inhibitor is fully dissolved before adding it to the cells. Visually inspect for any precipitation.
-
-
Experimental Variability:
-
Inconsistent Timing: Ensure that the pre-incubation and stimulation times are consistent across all samples and experiments.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of the inhibitor and ligand.
-
-
Assay Sensitivity:
-
Suboptimal Antibody Performance: The antibodies used for Western blotting (anti-p-PDGFR and anti-total-PDGFR) may not be optimal. Validate your antibodies to ensure they are specific and provide a good signal-to-noise ratio.
-
Insufficient Signal: If the phosphorylation signal is weak even in the stimulated control, it will be difficult to observe a significant reduction with the inhibitor. Optimize the ligand concentration and stimulation time to achieve a robust phosphorylation signal.
-
Quantitative Data
| Parameter | Value | Kinase Target | Assay Type |
| IC50 | 50 nM | PDGFRα | Cell-based autophosphorylation[1] |
| IC50 | 80 nM | PDGFRβ | Cell-based autophosphorylation[1] |
Experimental Protocols
Protocol 1: Western Blot for PDGFR Phosphorylation
This protocol describes the steps to assess the inhibition of PDGF-induced PDGFR phosphorylation in a cell-based assay.
Materials:
-
Cell line expressing PDGFR
-
This compound
-
PDGF-BB ligand
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFR (specific for an autophosphorylation site, e.g., Tyr751) and anti-total-PDGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and reach the desired confluency (e.g., 70-80%).
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-16 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-4 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 20-50 ng/mL) for 5-15 minutes at 37°C. Include an unstimulated control (treated with vehicle only).
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, collect the lysates, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR and/or a housekeeping protein like GAPDH or β-actin.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay as an example)
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on PDGFR kinase activity in a cell-free system.
Materials:
-
Recombinant active PDGFR kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
Assay Setup:
-
Add the inhibitor dilutions (or vehicle control) to the wells of the assay plate.
-
Add the recombinant PDGFR kinase to the wells.
-
Add the substrate to the wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: PDGFR signaling pathway and the point of inhibition.
References
Technical Support Center: Improving the Solubility of PDGFR Tyrosine Kinase Inhibitor III for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing PDGFR Tyrosine Kinase Inhibitor III for in vivo experiments.
FAQs: Understanding and Troubleshooting Solubility Issues
Q1: Why is this compound difficult to dissolve for in vivo studies?
A1: this compound, like many small molecule kinase inhibitors, is a lipophilic compound with low aqueous solubility. This inherent property makes it challenging to prepare solutions at concentrations suitable for in vivo administration, where physiological compatibility is crucial.
Q2: What are the common signs of poor solubility during formulation preparation?
A2: Researchers may observe several indicators of poor solubility, including:
-
The compound failing to dissolve completely, leaving visible particulates.
-
The solution appearing cloudy or forming a precipitate upon standing.
-
The drug crashing out of solution when an aqueous vehicle (e.g., saline) is added to a stock solution prepared in an organic solvent.
Q3: What are the primary strategies to improve the solubility of this inhibitor?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These methods primarily involve the use of co-solvents, surfactants, and complexing agents to create a suitable vehicle for administration.[1][2][3]
Q4: Are there ready-to-use formulations reported for this specific inhibitor?
A4: Yes, a commonly cited formulation for in vivo use is a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Other reported formulations involve the use of cyclodextrins (SBE-β-CD) or corn oil.
Troubleshooting Guide: Formulation Strategies
When encountering solubility issues with this compound, consider the following formulation strategies. The table below summarizes the advantages and disadvantages of each approach.
| Formulation Strategy | Key Components | Mechanism of Action | Advantages | Disadvantages |
| Co-solvent System | DMSO, PEG300, Ethanol | Reduces the polarity of the aqueous vehicle, allowing for the dissolution of lipophilic compounds.[2] | Simple to prepare and can achieve relatively high drug concentrations. | Potential for drug precipitation upon injection and dilution in the bloodstream. High concentrations of organic solvents can be toxic.[2] |
| Surfactant-based System | Tween 80, Cremophor EL | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[4] | Enhances wetting and can improve stability of the formulation. | Can cause hypersensitivity reactions and may have toxic effects at higher concentrations. |
| Cyclodextrin Complexation | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the drug, while the hydrophilic exterior improves aqueous solubility.[5][6] | Generally well-tolerated and can significantly increase solubility.[5] | The drug must fit within the cyclodextrin cavity, and the complexation efficiency can vary. |
| Lipid-based Delivery | Corn oil, Liposomes, Solid Lipid Nanoparticles (SLNs) | The lipophilic drug dissolves in the lipid carrier.[7][8] | Can improve oral bioavailability and protect the drug from degradation.[8][9] | More complex to prepare and characterize. May not be suitable for all routes of administration. |
Experimental Protocols
Below are detailed protocols for preparing common formulations for this compound. Note: All preparations for parenteral administration should be conducted under sterile conditions.[10][11]
Protocol 1: Co-solvent Formulation (1 mg/mL)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the inhibitor.
-
Vortex or sonicate until the inhibitor is completely dissolved.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween 80 and mix until the solution is clear.
-
Slowly add 45% of the final volume of saline while vortexing to avoid precipitation.
-
Visually inspect the final solution for any particulates. If intended for parenteral use, filter through a 0.22 µm syringe filter.[11]
Protocol 2: Cyclodextrin-based Formulation
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), sterile
-
Sterile water for injection or saline
Procedure:
-
Prepare a solution of SBE-β-CD in sterile water or saline (e.g., 20% w/v).
-
Add the weighed this compound to the SBE-β-CD solution.
-
Stir or sonicate the mixture until the inhibitor is fully dissolved. Gentle heating may be applied if the compound is heat-stable.
-
If necessary, adjust the pH to optimize solubility and stability.
-
For parenteral administration, filter the final solution through a 0.22 µm syringe filter.
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇N₅O₄ | [12] |
| Molecular Weight | 485.5 g/mol | [12] |
| CAS Number | 205254-94-0 | [12] |
| Solubility in DMSO | ≥ 10 mg/mL | - |
| cLogP | 4.1 | [12] |
Visualizing Experimental Workflows and Signaling Pathways
Decision-Making Workflow for Formulation Selection
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for a poorly soluble compound like this compound.
Caption: Formulation selection workflow for this compound.
PDGFR Signaling Pathway
This diagram provides a simplified overview of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, which is inhibited by the compound of interest.
Caption: Simplified PDGFR signaling pathway and the action of the inhibitor.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Tween 80 used for? - AUCO [aucoindustry.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based nanoformulations for TKIs delivery in cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
- 8. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery [apb.tbzmed.ac.ir]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 12. PDGF Receptor Tyrosine Kinase Inhibitor III | C27H27N5O4 | CID 10907042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PDGFR Tyrosine Kinase Inhibitor III
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PDGFR Tyrosine Kinase Inhibitor III. This guide provides practical troubleshooting advice and answers to frequently asked questions to help mitigate off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a multi-kinase inhibitor. While it primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR), it is also known to inhibit other kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC)[1][2]. This broad activity profile necessitates careful experimental design to isolate the effects of PDGFR inhibition from potential off-target effects.
Q2: Why is it crucial to minimize off-target effects in my experiments?
Q3: What are the initial steps I should take to minimize off-target effects?
The most critical first step is to determine the lowest effective concentration of the inhibitor that elicits the desired on-target effect. This can be achieved by performing a dose-response experiment. Using the minimal effective concentration reduces the likelihood of engaging lower-affinity off-target kinases[4]. Additionally, always include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and, if possible, a structurally unrelated inhibitor that targets the same pathway.
Q4: How can I confirm that the observed cellular phenotype is due to PDGFR inhibition?
To validate that the observed effects are on-target, consider performing rescue experiments. This can involve overexpressing a form of PDGFR that is resistant to the inhibitor. If the phenotype is reversed in the presence of the inhibitor in these cells, it strongly suggests an on-target effect. Another approach is to use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout PDGFR. If the inhibitor still produces the same phenotype in the absence of its target, the effect is likely off-target[3][4].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed even at low concentrations. | The inhibitor may be causing off-target toxicity by affecting kinases essential for cell survival. | 1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for PDGFR inhibition. A small window between these values suggests off-target toxicity. 2. Test in a PDGFR-null cell line: If the cytotoxicity persists in cells that do not express PDGFR, it is a strong indicator of off-target effects. 3. Conduct a Kinase Panel Screen: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions that could be responsible for the toxicity[3][5]. |
| Inconsistent or unexpected experimental results. | 1. Inhibitor instability or precipitation: The inhibitor may be degrading or precipitating in your experimental media. 2. Activation of compensatory signaling pathways: Inhibition of PDGFR may lead to the upregulation of other signaling pathways that can produce unexpected phenotypes. | 1. Check Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved and stable under your experimental conditions. 2. Analyze Downstream Signaling: Use western blotting to examine the phosphorylation status of key downstream effectors of both PDGFR and potential compensatory pathways. |
| The observed phenotype does not match the known function of PDGFR. | The phenotype may be a result of inhibiting one of the known off-targets (EGFR, FGFR, PKA, PKC) or an unknown off-target. | 1. Use a More Selective Inhibitor: Compare the results obtained with this compound to those from a more selective PDGFR inhibitor. 2. Inhibit Off-Targets Individually: Use specific inhibitors for the known off-targets (EGFR, FGFR, etc.) to see if they replicate the observed phenotype. 3. Perform a Kinome-wide Selectivity Profile: This will provide a comprehensive view of the inhibitor's off-target interactions[3]. |
Kinase Inhibitor Selectivity Profile
The following table provides a comparative overview of the inhibitory concentrations (IC50) for several well-characterized tyrosine kinase inhibitors that target PDGFR and other kinases. This data can help researchers understand the concept of selectivity and choose appropriate control compounds. Note: Specific IC50 values for this compound are not publicly available; the data presented here is for comparative purposes.
| Inhibitor | PDGFRβ (IC50) | PDGFRα (IC50) | c-Kit (IC50) | VEGFR2 (IC50) | FGFR1 (IC50) | EGFR (IC50) |
| CP-673451 | 1 nM | 10 nM | >250 nM | >450 nM | >5000 nM | >5000 nM |
| Crenolanib | 3.2 nM (Kd) | 2.1 nM (Kd) | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
| Nintedanib | 65 nM | 59 nM | - | 13 nM | 69 nM | - |
| Imatinib | 100 nM | - | 100 nM | - | - | - |
| Sorafenib | 57 nM | - | 68 nM | 90 nM | - | - |
| Sunitinib | 2 nM | - | - | 80 nM | - | - |
| PD 089828 | 1.76 µM | - | - | - | 0.15 µM | 5.47 µM |
Data compiled from multiple sources[6][7][8][9][10]. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of downstream effectors of the PDGFR signaling pathway (e.g., Akt, ERK).
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with a dose-range of this compound or vehicle control for 1-2 hours. Stimulate with PDGF ligand for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-PDGFR, total PDGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin. Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of PDGFR and its downstream targets in the inhibitor-treated samples indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PDGFR in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble PDGFR remaining at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the control indicates target engagement[5].
Visualizing Pathways and Workflows
Caption: PDGFR Signaling Pathway and the inhibitory action of PDGFR TKI III.
Caption: Experimental workflow for assessing on-target and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. onclive.com [onclive.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
PDGFR Tyrosine Kinase Inhibitor III degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of PDGFR Tyrosine Kinase Inhibitor III. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on whether it is in solid form or in solution.
-
Solid Form (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in several organic solvents and can be prepared in various formulations for in vitro and in vivo experiments.
-
DMSO: Soluble up to 100 mg/mL (205.96 mM).[1] For complete dissolution, ultrasonic treatment and warming to 60°C may be necessary. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
Ethanol: Sparingly soluble.
-
In Vivo Formulations: Various formulations using combinations of DMSO, PEG300, Tween-80, saline, and corn oil have been reported to achieve clear solutions at concentrations of ≥ 1.67 mg/mL.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with a similar quinazoline core structure are known to be susceptible to certain degradation mechanisms. These may include:
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which could lead to ring-opening.
-
Oxidation: The nitrogen atoms in the quinazoline and piperazine rings, as well as the ether linkage, could be potential sites for oxidation.
-
Photodegradation: Exposure to light, especially UV light, may induce degradation.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: To assess the stability of the inhibitor in your specific experimental conditions (e.g., cell culture media, buffer), you can perform a time-course experiment. This involves incubating the inhibitor in your chosen medium and analyzing aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of the intact inhibitor.
Troubleshooting Guides
Issue 1: Precipitate formation in the stock solution.
-
Possible Cause: The solubility limit of the compound has been exceeded, or the solvent has absorbed moisture.
-
Troubleshooting Steps:
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: The inhibitor may be degrading in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Minimize Light Exposure: Protect the inhibitor solutions from direct light.
-
Assess Stability in Media: Perform a stability study of the inhibitor in your specific cell culture medium at 37°C. Analyze samples by HPLC at various time points to determine the inhibitor's half-life under your experimental conditions.
-
pH Consideration: Check the pH of your experimental solutions, as significant deviations from neutral pH may accelerate degradation.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis during stability studies.
-
Possible Cause: These new peaks likely represent degradation products of the inhibitor.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use a mass spectrometer (LC-MS) coupled to your HPLC to obtain the mass-to-charge ratio (m/z) of the degradation products. This information can help in elucidating their structures.
-
Conduct Forced Degradation Studies: To understand the nature of the degradation, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This can help to identify the conditions under which the inhibitor is most unstable and provide insight into the structure of the degradation products.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (205.96 mM)[1] | Ultrasonic and warming to 60°C may be required. Use anhydrous DMSO.[1] |
| Ethanol | Sparingly soluble | - |
| In Vivo Formulation 1 | ≥ 1.67 mg/mL (3.44 mM)[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 1.67 mg/mL (3.44 mM)[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 3 | ≥ 1.67 mg/mL (3.44 mM)[1] | 10% DMSO, 90% Corn Oil.[1] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound and to generate its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder of the inhibitor at 105°C for 24 hours. Then, dissolve it in the chosen solvent.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method that can be adapted to separate the intact this compound from its potential degradation products.
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Chromatographic Conditions (to be optimized):
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the inhibitor (a common wavelength for similar compounds is around 254 nm).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for its intended purpose.
Visualizations
References
unexpected results with PDGFR Tyrosine Kinase Inhibitor III treatment
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PDGFR Tyrosine Kinase Inhibitor III. The information is structured to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a multi-kinase inhibitor.[1][2] While its primary target is the Platelet-Derived Growth Factor Receptor (PDGFR), it is also known to inhibit a panel of other kinases including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC).[1][2] This multi-target profile is a critical consideration when interpreting experimental results.
Q2: I am not observing the expected inhibition of cell proliferation in my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Firstly, the specific cancer cell line being used may not be primarily dependent on the signaling pathways targeted by this inhibitor. Secondly, the cells may have developed resistance to the inhibitor.[3] Common resistance mechanisms include mutations in the target receptor or the activation of alternative signaling pathways to bypass the inhibited pathway. Lastly, issues with the experimental setup, such as inhibitor instability or incorrect dosage, could also be a factor.
Q3: My results show an unexpected increase in the phosphorylation of a downstream signaling molecule after treatment. What could be the cause?
This phenomenon, known as paradoxical pathway activation, can occur with kinase inhibitors. Inhibition of one pathway can sometimes lead to the compensatory upregulation of another. For instance, blocking the PDGFR pathway might trigger a feedback loop that activates a different signaling cascade, resulting in the phosphorylation of other downstream effectors.
Q4: What are the best practices for preparing and storing this compound?
For optimal results, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Data Presentation
| Target Kinase | This compound | Imatinib (Reference) | Sunitinib (Reference) |
| PDGFRα | Inhibits | ~100 nM | 59 nM |
| PDGFRβ | Inhibits | ~100 nM | 2 nM |
| EGFR | Inhibits | >10,000 nM | - |
| FGFR | Inhibits | - | 37-108 nM |
| PKA | Inhibits | - | - |
| PKC | Inhibits | - | - |
| c-Kit | - | 100 nM | 68 nM |
| VEGFR2 | - | - | 80 nM |
Note: The "-" indicates that significant inhibition is not a primary characteristic of the reference compound or data is not widely reported.
Mandatory Visualizations
PDGFR Signaling Pathway
Caption: Overview of the major downstream signaling pathways activated by PDGFR.
Experimental Workflow: Investigating Unexpected Results
References
optimizing PDGFR Tyrosine Kinase Inhibitor III dosage for xenograft models
Technical Support Center: PDGFR Tyrosine Kinase Inhibitor III
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which signaling pathway does it target?
A1: this compound is a multi-kinase inhibitor that targets Platelet-Derived Growth Factor Receptors (PDGFRs), among other kinases like EGFR and FGFR.[1][2] The PDGF/PDGFR pathway is crucial in the growth and spread of many cancers by stimulating tumor cells, tumor stroma, and angiogenesis.[3] The inhibitor works by blocking the tyrosine kinase activity of the receptor, thereby preventing downstream signaling cascades that promote cell proliferation, migration, and survival.[3][4][5]
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Polymorphism on the Pharmacokinetics and Pharmacodynamics of Platelet-derived Growth Factor Receptor (PDGFR) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent IC50 values for PDGFR Tyrosine Kinase Inhibitor III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in IC50 values for PDGFR Tyrosine Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase inhibitor that targets Platelet-Derived Growth Factor Receptors (PDGFR), as well as other kinases such as EGFR, FGFR, PKA, and PKC.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[3] This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that are crucial for cell growth, proliferation, and migration.[4][5] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various diseases, including cancer and fibrosis.[4][5]
Q2: What is a typical IC50 value for this inhibitor?
A2: Expected IC50 values can vary significantly based on the experimental conditions, such as the specific cell line used, the assay format (biochemical vs. cell-based), and parameters like ATP concentration in biochemical assays.[6][7] this compound is described as a potent inhibitor. For specific expected IC50 ranges, it is crucial to consult the certificate of analysis provided by the supplier for the specific lot number you are using or refer to any cited literature for that compound.
Q3: How should I reconstitute and store this compound?
A3: For optimal stability, the inhibitor should be reconstituted in cell-culture grade DMSO to create a concentrated stock solution (e.g., 10-50 mM).[2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: What is the difference between a biochemical and a cell-based assay for IC50 determination?
A4: A biochemical assay measures the direct effect of the inhibitor on the purified PDGFR kinase activity, often by quantifying the phosphorylation of a substrate. A cell-based assay measures the inhibitor's effect on a biological process within living cells, such as cell viability, proliferation, or the phosphorylation of a downstream target.[8] Cell-based assays provide more physiologically relevant data as they account for factors like cell permeability and metabolism, but can also be influenced by more variables.[8]
Troubleshooting Inconsistent IC50 Values
This guide addresses common issues that lead to variable or unexpected IC50 results.
Issue 1: High Variability Between Replicates or Experiments
Question: My IC50 values are inconsistent across different wells in the same plate or between separate experiments. What could be the cause?
Answer:
High variability often points to technical inconsistencies in the experimental setup.[9]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure consistent mixing at each dilution step.[9] |
| "Edge Effects" in Plates | Evaporation from wells on the perimeter of a 96-well plate can concentrate the inhibitor and affect cell growth. To mitigate this, fill outer wells with sterile PBS or media and do not use them for experimental data points.[9] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Work quickly to prevent cells from settling in the reservoir. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. IC50 values are time-dependent; a longer exposure may result in a lower IC50.[10][11] |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls (typically ≤0.5%). High DMSO concentrations can be toxic to cells.[12] |
Issue 2: IC50 Values are Higher or Lower Than Expected
Question: The IC50 values I'm generating are significantly different from what is reported in the literature or by the manufacturer. Why might this be?
Answer:
Discrepancies in IC50 values are common and can arise from several factors related to the experimental setup and reagents.[9]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Differences | Use cell lines with confirmed PDGFR expression and activation. The genetic background of cells can significantly impact sensitivity.[10] Authenticate your cell line and use a consistent and low passage number, as genetic drift can alter inhibitor sensitivity.[9] |
| Serum Concentration | Serum contains growth factors that can activate the PDGFR pathway and compete with the inhibitor, leading to a higher apparent IC50.[9] Consider reducing the serum concentration (e.g., 0.5-2%) or using serum-free media during the inhibitor treatment period if the cells can tolerate it. |
| ATP Concentration (Biochemical Assays) | For ATP-competitive inhibitors like this one, the measured IC50 is highly dependent on the ATP concentration in the assay.[6][13] If the ATP concentration is much higher than the kinase's Km for ATP, the IC50 will increase. For better comparability, use an ATP concentration that is at or near the Km for PDGFR.[7] |
| Inhibitor Purity and Stability | Ensure the inhibitor is of high purity. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation and reduced potency.[12] |
| Assay Readout Interference | The inhibitor compound may directly interfere with the assay chemistry (e.g., autofluorescence or chemical reduction of MTT). Run cell-free controls with the inhibitor and the assay reagent to check for interference.[9] If interference is detected, consider an alternative assay (e.g., switching from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo).[9] |
Issue 3: Incomplete Inhibition or an Unusually Shaped Curve
Question: My dose-response curve does not reach 100% inhibition, or it is not a standard sigmoidal shape. How should I interpret this?
Answer:
An incomplete or oddly shaped curve can indicate issues with the inhibitor's solubility, off-target effects, or problems with data analysis.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Inhibitor Solubility | At high concentrations, the inhibitor may precipitate out of the media, reducing its effective concentration. Visually inspect the wells with the highest concentrations for any signs of precipitation. Check the inhibitor's solubility information and ensure you are not exceeding this limit.[2] |
| Off-Target Effects | At high concentrations, the inhibitor might have off-target effects that could paradoxically increase cell viability or interfere with the assay readout. |
| Incorrect Data Normalization | Ensure your data is correctly normalized. The "0% inhibition" control should be cells treated with vehicle (DMSO) only, and the "100% inhibition" control should be a background reading or cells treated with a known lethal agent. |
| Improper Curve Fitting | Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze your dose-response data.[14][15] Ensure you have enough data points along the curve, especially around the IC50 value, to accurately define the curve.[16] |
| Cellular Resistance | The cell line may have intrinsic or acquired resistance mechanisms that prevent complete inhibition of the targeted pathway.[9] |
Visual Guides and Workflows
PDGFR Signaling Pathway and Inhibition
Caption: Mechanism of this compound action.
General Workflow for IC50 Determination
Caption: Standard experimental workflow for a cell-based IC50 assay.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose sources of IC50 variability.
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using an MTT Assay
This protocol provides a general method for determining the IC50 of this compound in an adherent cell line expressing PDGFR.
Materials:
-
PDGFR-expressing cell line (e.g., U-2 OS, NIH-3T3)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[17]
-
Inhibitor Preparation: Prepare a 2X concentrated serial dilution of the inhibitor in culture medium (with reduced serum, if optimized). A typical starting range is from 20 µM to 0.1 nM.[12] Include a vehicle-only control (containing the same final concentration of DMSO as the highest inhibitor dose).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X inhibitor dilutions.[9]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[12]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all readings.
-
Normalize the data to the vehicle-only control wells (representing 100% viability or 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to calculate the IC50 value.[10][15]
-
Protocol 2: Biochemical PDGFR Kinase Assay
This protocol outlines a method for determining the IC50 of the inhibitor against purified PDGFR kinase.
Materials:
-
Recombinant human PDGFRβ kinase
-
Kinase buffer
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP or an antibody-based detection system (e.g., HTRF, AlphaScreen)
-
This compound
-
DMSO
-
P81 phosphocellulose filters (for radioactive assay)
-
0.75% Phosphoric acid (for radioactive assay)
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase buffer to the desired final assay concentrations.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing kinase buffer, PDGFRβ enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to a final concentration that is approximately the Km of the enzyme for ATP.[18]
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 30 minutes).
-
Reaction Termination & Detection (Radioactive Method):
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose filters.[18]
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression software.[18]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 16. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
PDGFR Tyrosine Kinase Inhibitor III toxicity in primary cell culture
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PDGFR Tyrosine Kinase Inhibitor III in primary cell culture. Given the sensitive nature of primary cells, this guide addresses specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain of PDGFRα and PDGFRβ, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[3] These pathways, including the PI3K/AKT and RAS/MAPK cascades, are crucial for cell proliferation, survival, and migration.[4][5]
Q2: What are the known off-target effects of this compound?
A2: While it shows selectivity for PDGFRα and PDGFRβ, this compound also inhibits other kinases at higher concentrations.[3] Notably, it can inhibit c-Kit and FMS-related tyrosine kinase 3 (FLT3) with IC50 values comparable to those for PDGFRα.[3] Inhibition of other kinases such as EGFR, FGFR, PKA, and PKC occurs at significantly higher concentrations.[2][3] These off-target effects are a critical consideration in primary cell culture, as they can lead to unexpected phenotypes or toxicity.
Q3: Why am I observing high levels of cell death in my primary cell culture, even at low concentrations of the inhibitor?
A3: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. High toxicity at low concentrations could be due to several factors:
-
Off-target effects: The inhibitor might be affecting other kinases essential for the survival of your specific primary cell type.[6]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to sensitive primary cells. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally below 0.1%).
-
On-target toxicity: The PDGFR signaling pathway itself may be critical for the survival of your primary cells. Inhibition of this pathway could be inducing apoptosis.
Q4: I am not observing the expected inhibitory effect on my primary cells. What could be the cause?
A4: A lack of effect could be due to several reasons:
-
Inhibitor instability: The inhibitor may not be stable in your culture medium over the duration of the experiment. It is advisable to prepare fresh dilutions for each experiment.
-
Low receptor expression: Your primary cells may express low levels of PDGFR, making them less sensitive to the inhibitor.
-
Inhibitor concentration: The concentration used may be too low to effectively inhibit PDGFR in your specific cell type. A dose-response experiment is recommended to determine the optimal concentration.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution.[2] For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death at concentrations expected to be non-toxic. | 1. Off-target toxicity: The inhibitor may be affecting kinases crucial for the survival of your primary cells. 2. Solvent (DMSO) toxicity: Primary cells can be highly sensitive to the solvent. 3. On-target toxicity: The PDGFR pathway may be essential for the survival of your primary cells. | 1. Perform a dose-response curve: Determine the IC50 for your primary target and the concentration at which toxicity occurs. 2. Run a vehicle control: Test the effect of the solvent at the same concentrations used for the inhibitor. 3. Use a structurally different PDGFR inhibitor: This can help to distinguish between on-target and off-target effects. 4. Assess apoptosis: Use an Annexin V/PI staining assay to confirm if the cell death is due to apoptosis. |
| Inconsistent results between experiments. | 1. Variability in primary cell batches: Primary cells from different donors or passages can have different sensitivities. 2. Inhibitor degradation: The inhibitor may not be stable over time. 3. Inconsistent cell seeding density: Variations in cell number can affect the response to the inhibitor. | 1. Use low-passage primary cells: Try to use cells from the same donor and passage number for a set of experiments. 2. Prepare fresh inhibitor dilutions: Always make fresh dilutions from a frozen stock for each experiment. 3. Ensure accurate cell counting and seeding: Use a consistent method for cell counting and plating. |
| No inhibitory effect observed. | 1. Low PDGFR expression: The primary cells may not express sufficient levels of the target receptor. 2. Inactive inhibitor: The inhibitor may have degraded. 3. Sub-optimal inhibitor concentration: The concentration used may be too low. | 1. Confirm PDGFR expression: Use Western blot or flow cytometry to verify the expression of PDGFRα and PDGFRβ in your primary cells. 2. Test inhibitor activity in a positive control cell line: Use a cell line known to be sensitive to PDGFR inhibition. 3. Increase the inhibitor concentration: Perform a dose-response experiment to find the effective concentration range. |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation). | 1. Off-target activation of other pathways: The inhibitor may be indirectly activating other signaling pathways.[7][8] 2. Feedback loop activation: Inhibition of PDGFR may lead to the activation of compensatory signaling pathways. | 1. Profile downstream signaling: Use Western blotting to examine the phosphorylation status of key proteins in related pathways (e.g., EGFR, FGFR, AKT). 2. Use a more specific inhibitor or siRNA: If available, use a more selective PDGFR inhibitor or an siRNA approach to confirm the on-target effect. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
| (Data sourced from Cayman Chemical[3]) |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL (≥ 102.98 mM) |
| (Data sourced from TargetMol[2]) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for PDGFR Phosphorylation
This protocol is to verify the on-target activity of the inhibitor by assessing the phosphorylation status of PDGFR.
Materials:
-
Primary cells
-
This compound
-
PDGF-BB ligand
-
Serum-free medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total PDGFRβ and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
how to prevent precipitation of PDGFR Tyrosine Kinase Inhibitor III in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of PDGFR Tyrosine Kinase Inhibitor III in cell culture media.
Troubleshooting Guide
Issue: My this compound precipitated after I added it to my cell culture medium.
This is a common issue when diluting hydrophobic compounds from a concentrated DMSO stock into an aqueous-based cell culture medium. The dramatic change in solvent polarity causes the compound to fall out of solution.
Immediate Corrective Actions:
-
Do not use the medium with visible precipitate. The actual concentration of the soluble inhibitor will be unknown, leading to inaccurate experimental results.
-
Prepare a fresh dilution following the preventive measures outlined below.
Preventive Measures & Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent effects and cytotoxicity.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly into the full volume of the medium. Instead, perform a serial dilution.[1][2]
-
Enhance Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling the tube.[2] This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can increase the solubility of the inhibitor.[2] However, avoid prolonged heating, which can degrade sensitive media components.
-
Check the Recommended Solvent: While DMSO is a common solvent, always refer to the manufacturer's product data sheet for the recommended solvents and solubility information.[1] For this compound, DMSO is the recommended solvent.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO).[4][5][6] You can prepare a high-concentration stock solution, for example, at 10 mM to 100 mM in 100% DMSO.[3][6] Ensure the inhibitor is fully dissolved by vortexing and, if necessary, brief sonication or warming to 37°C.[6][7]
Q2: Why did my inhibitor precipitate even though I used DMSO?
A2: While this compound is soluble in DMSO, it has poor aqueous solubility. When the concentrated DMSO stock is diluted into your aqueous culture medium, the DMSO concentration is drastically lowered, and the aqueous environment cannot keep the hydrophobic inhibitor dissolved, leading to precipitation.[2]
Q3: Can I use the media if I see a small amount of precipitate?
A3: It is strongly advised not to use media with any visible precipitate. The presence of precipitate means the actual concentration of the inhibitor in solution is lower than intended, which will compromise the accuracy and reproducibility of your experimental results.
Q4: How should I store my DMSO stock solution?
A4: Store the DMSO stock solution in tightly sealed aliquots at -20°C or -80°C to prevent degradation and moisture absorption.[7][8] For long-term storage (months), -80°C is preferable.[8] Avoid repeated freeze-thaw cycles.
Q5: Could the serum in my media affect the inhibitor's solubility?
A5: Yes, serum can aid in solubilizing hydrophobic compounds. Proteins in the serum, such as albumin, can bind to the inhibitor and help keep it in solution.[2][3] Therefore, performing the initial dilution into a small amount of serum-containing media can be beneficial.
Data Presentation
Table 1: Solubility of this compound and a Related Compound.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 10 mg/mL[5] | - |
| This compound | DMSO | 50 mg/mL (102.98 mM)[4] | Sonication is recommended.[4] |
| This compound | DMSO | 100 mg/mL (205.96 mM)[6] | Ultrasonic and warming and heat to 60°C may be needed.[6] |
| Tyrphostin AG 1296 (related PDGFR inhibitor) | DMSO | ≥6.65 mg/mL[7][9] | Warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath for a while can help obtain a higher concentration.[7] |
| Tyrphostin AG 1296 | Ethanol | ≥2.8 mg/mL[7] | Requires sonication.[7] |
| Tyrphostin AG 1296 | Water | Insoluble[10] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 485.53 g/mol ), anhydrous or high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.8553 mg of the inhibitor in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution thoroughly until the inhibitor is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.[7] d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium (containing serum).
-
Procedure: a. Intermediate Dilution (Optional but Recommended): i. Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of DMSO. This will give you a 1 mM solution. b. Final Dilution: i. Add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate dilution) to 999 µL (or 990 µL) of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. ii. It is crucial to add the DMSO stock to the medium and not the other way around. Add the stock dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[2] c. Final DMSO Concentration: This protocol results in a final DMSO concentration of 0.1%. d. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to your cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified PDGFR signaling pathway and the action of the inhibitor.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. labsolu.ca [labsolu.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. raybiotech.com [raybiotech.com]
- 10. selleckchem.com [selleckchem.com]
addressing cellular resistance to PDGFR Tyrosine Kinase Inhibitor III
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cellular resistance to PDGFR Tyrosine Kinase Inhibator III.
Frequently Asked Questions (FAQs)
Q1: What is PDGFR Tyrosine Kinase Inhibitor III and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). It functions by competing with ATP for the binding site in the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][2]
Q2: What are the primary known mechanisms of cellular resistance to PDGFR inhibitors?
Resistance to PDGFR tyrosine kinase inhibitors can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the PDGFRA or PDGFRB gene. These mutations can alter the conformation of the kinase domain, preventing the inhibitor from binding effectively while still allowing ATP access. A classic example is the D842V mutation in PDGFRA, which confers broad resistance to many TKIs, including imatinib.[3][4][5] Other secondary mutations in different exons of PDGFRA have also been identified in patients who develop resistance to treatment.[6]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for PDGFR signaling to drive cell growth and survival.[7] This can occur through the upregulation of other receptor tyrosine kinases (RTKs) or mutations in downstream signaling molecules.
Q3: Which cell lines are commonly used to study resistance to PDGFR inhibitors?
Ba/F3 cells, a murine pro-B cell line, are frequently used to study the effects of specific mutations on drug sensitivity. These cells are dependent on IL-3 for survival and can be genetically engineered to express various mutant forms of PDGFR. This allows for the direct assessment of a specific mutation's ability to drive cytokine-independent growth and its sensitivity to different TKIs.[8][9] Additionally, gastrointestinal stromal tumor (GIST) cell lines are also relevant models for studying resistance to PDGFR inhibitors.
Troubleshooting Guide: Inconsistent Experimental Results
Cell-Based Assays (e.g., Cell Viability, IC50 Determination)
Q1: My IC50 values for PDGFR TKI III are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity: Ensure you are using authenticated, low-passage cell lines. Genetic drift can occur in cell lines over time, leading to changes in drug sensitivity.[10]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Always perform a cell count before seeding and ensure a homogenous cell suspension.[10]
-
Reagent Preparation and Storage: Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. Improper storage of the TKI can lead to degradation.
-
Assay Protocol Variability: Minor variations in incubation times, reagent volumes, and solvent concentrations (like DMSO) can significantly impact results.[10]
Q2: I am not observing the expected dose-dependent decrease in cell viability with PDGFR TKI III.
-
Intrinsic Resistance: The cell line you are using may have intrinsic resistance to the inhibitor. This could be due to pre-existing mutations or the expression of drug efflux pumps like ABCB1 and ABCG2.[11]
-
Suboptimal Assay Conditions: The chosen endpoint for your viability assay (e.g., 72 hours) may not be optimal for observing a cytotoxic or cytostatic effect. Consider performing a time-course experiment.
-
Drug Inactivation: Components in the culture medium, such as serum proteins, can sometimes bind to and inactivate the inhibitor, reducing its effective concentration.
Biochemical Assays (e.g., Western Blotting)
Q1: I am having trouble detecting a consistent decrease in phosphorylated PDGFR (p-PDGFR) after treatment with PDGFR TKI III.
-
Suboptimal Antibody Performance: Use a phospho-specific antibody that has been validated for your application. Optimize the primary antibody concentration, as high concentrations can lead to non-specific binding and low concentrations to a weak signal.[12]
-
Sample Preparation: To preserve protein phosphorylation, work quickly, keep samples on ice, and use lysis buffers containing phosphatase and protease inhibitors.[13]
-
Insufficient Drug Exposure: The concentration or duration of the inhibitor treatment may not be sufficient to achieve complete inhibition of PDGFR phosphorylation. Perform a dose-response and time-course experiment to determine optimal conditions.
-
Feedback Activation: In some cases, inhibition of one pathway can lead to the feedback activation of another. For instance, mTOR inhibition has been shown to lead to a feedback activation of the PI3K/AKT pathway via PDGFR.
Data Presentation: TKI Sensitivity in PDGFR-Mutant Cancers
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various TKIs against different PDGFR mutations.
Table 1: IC50 Values (nM) of TKIs Against Imatinib-Resistant FIP1L1-PDGFRA Mutants in Ba/F3 Cells
| TKI | FIP1L1-PDGFRA T674I | FIP1L1-PDGFRA D842V |
| Ponatinib | < 10 | 20-50 |
| Sunitinib | > 1000 | > 1000 |
| Nilotinib | 50-100 | > 1000 |
| Masitinib | 20-50 | > 1000 |
Data adapted from relevant preclinical studies.[9]
Table 2: IC50 Values (nM) of TKIs Against PDGFRA Mutations
| TKI | PDGFRA V561D | PDGFRA D842V |
| Imatinib | < 10 | > 1000 |
| Sunitinib | < 10 | > 1000 |
| Sorafenib | < 50 | > 1000 |
| Ponatinib | < 10 | 50-100 |
| Avapritinib | < 5 | < 5 |
Data compiled from multiple preclinical investigations.[9][14][15]
Experimental Protocols
Protocol 1: Generation of a PDGFR TKI III-Resistant Cell Line
This protocol describes a stepwise dose-escalation method to generate a resistant cell line.[16][17][18]
-
Determine the initial IC50: First, determine the IC50 of the parental cell line to PDGFR TKI III using a standard cell viability assay (see Protocol 2).
-
Initiate Resistance Induction: Culture the parental cells in their standard growth medium containing PDGFR TKI III at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Maintain the cells in the inhibitor-containing medium, changing the medium every 3-4 days. Once the cells resume a normal growth rate, gradually increase the concentration of PDGFR TKI III by 1.5- to 2-fold.[17]
-
Establishment of Resistant Population: Continue this process of stepwise dose escalation until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50).
-
Isolation of Resistant Clones (Optional): To obtain a monoclonal resistant cell line, perform single-cell cloning by limiting dilution.
-
Confirmation of Resistance: Characterize the resistant cell line by determining its IC50 to PDGFR TKI III and comparing it to the parental cell line. A significant increase in the IC50 value confirms resistance.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine cell viability following treatment with PDGFR TKI III.[19][20][21][22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PDGFR TKI III for a specified period (e.g., 72 hours). Include appropriate vehicle controls (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PDGFR Signaling
This protocol provides a method for analyzing the phosphorylation status of PDGFR and downstream signaling proteins.[13][24][25][26]
-
Cell Lysis: After treatment with PDGFR TKI III, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-PDGFR, total PDGFR, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: PDGFR Signaling Pathway and Inhibition by TKI III.
Caption: Experimental Workflow for Studying TKI Resistance.
Caption: Mechanisms of Cellular Resistance to PDGFR TKI III.
References
- 1. Akt- and Erk-mediated regulation of proliferation and differentiation during PDGFRβ-induced MSC self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by PDGFR in disease [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical activity of regorafenib in PDGFRA-mutated gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDGFRB mutation and tyrosine kinase inhibitor resistance in Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Ponatinib as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Avapritinib Approved for GIST with PDGFRA Gene Alteration - NCI [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Pathological Signaling via Platelet-Derived Growth Factor Receptor α Involves Chronic Activation of Akt and Suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Validating PDGFR Tyrosine Kinase Inhibitor III Activity with Phospho-Specific Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor, with a focus on the use of phospho-specific antibodies. Experimental data, detailed protocols, and visual workflows are presented to aid in the objective assessment of this inhibitor's performance against platelet-derived growth factor receptor (PDGFR) and other kinases.
Introduction to this compound
This compound (CAS 205254-94-0) is an ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] It is recognized as a multi-kinase inhibitor, demonstrating activity against PDGFR, as well as other kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC).[2][3] This broad-spectrum activity necessitates rigorous and specific validation of its effects on the intended PDGFR target.
The activation of PDGFR is a critical step in its signaling pathway, initiated by the binding of its ligand, which induces receptor dimerization and autophosphorylation of specific tyrosine residues.[4] Phospho-specific antibodies, which are designed to recognize these specific phosphorylated sites, are invaluable tools for directly measuring the activation state of PDGFR and, consequently, the efficacy of an inhibitor.[5]
Quantitative Performance Data
The inhibitory activity of this compound and other common PDGFR inhibitors are summarized below. This data is crucial for comparing the potency and selectivity of the inhibitor.
| Inhibitor | Target Kinase | IC50 (µM) | Reference |
| This compound | PDGFRα | 0.05 | [6] |
| PDGFRβ | 0.13 | [6] | |
| c-Kit | 0.05 | [6] | |
| FLT3 | 0.23 | [6] | |
| FGFR | 29.7 | [6] | |
| EGFR | >30 | [6] | |
| PKA | >30 | [6] | |
| PKC | >30 | [6] | |
| Imatinib | PDGFR | 0.1 | [2] |
| v-Abl | 0.6 | [2] | |
| c-Kit | 0.1 | [2] | |
| Sunitinib | PDGFRβ | 0.002 | [2] |
| VEGFR2 | 0.08 | [2] | |
| Sorafenib | PDGFRβ | 0.057 | [2] |
| Raf-1 | 0.006 | [2] | |
| B-Raf | 0.022 | [2] | |
| VEGFR-2 | 0.09 | [2] | |
| VEGFR-3 | 0.02 | [2] | |
| Flt-3 | 0.059 | [2] | |
| c-KIT | 0.068 | [2] |
Experimental Validation Methods
The following sections detail the primary methods for validating the activity of this compound using phospho-specific antibodies.
Western Blotting
Western blotting is a cornerstone technique for assessing the phosphorylation status of PDGFR. By comparing the signal from a phospho-specific antibody to that of an antibody recognizing the total PDGFR protein, a quantitative measure of inhibition can be obtained.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., NIH-3T3, human dermal fibroblasts) in 6-well plates and grow to 80-90% confluency.[4]
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate PDGF ligand (e.g., PDGF-BB) for 15-30 minutes to induce PDGFR phosphorylation.[7]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[4]
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent due to the presence of phosphoproteins.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ Tyr751) and, on a separate blot, an antibody for total PDGFR.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for quantifying the inhibition of PDGFR phosphorylation. Sandwich ELISA kits with antibodies specific for total and phosphorylated PDGFR are commercially available.
Experimental Workflow:
Detailed Protocol (based on a typical kit):
-
Plate Preparation:
-
Sample and Standard Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Prepare a standard curve using the provided phosphorylated PDGFR standard.
-
-
Assay Procedure:
-
Add cell lysates and standards to the wells and incubate for 2 hours at 37°C or overnight at 4°C.[8]
-
Wash the wells four times with the provided wash buffer.[10]
-
Add the biotinylated detection antibody specific for phosphorylated PDGFR and incubate for 1 hour at 37°C.[8][9]
-
Wash the wells.
-
Add HRP-linked streptavidin and incubate for 30 minutes at 37°C.[8][9]
-
Wash the wells.
-
Add TMB substrate and incubate for 10-30 minutes at 37°C.[8]
-
Add the stop solution.[8]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of phosphorylated PDGFR in the samples based on the standard curve.
-
Immunofluorescence
Immunofluorescence allows for the visualization of PDGFR phosphorylation within the cellular context, providing spatial information about the inhibitor's effect.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Treat with this compound and stimulate with PDGF as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block with a suitable blocking buffer (e.g., 10% horse serum in PBS with 0.1% Triton X-100) for 30-60 minutes.[11]
-
Incubate with the primary phospho-specific PDGFR antibody overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[12]
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Comparison of Validation Methods
Conclusion
Validating the activity of this compound requires a multi-faceted approach. While Western blotting with phospho-specific antibodies provides robust and specific data on target engagement, high-throughput methods like ELISA are invaluable for screening and dose-response studies. Immunofluorescence offers complementary spatial information within the cell. The choice of method will depend on the specific research question, available resources, and the desired level of throughput. Given the multi-kinase nature of this inhibitor, it is crucial to employ these specific assays to confirm its efficacy and selectivity for PDGFR.
References
- 1. scbt.com [scbt.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-PDGF Receptor beta (Tyr751) Antibody (#3161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. PathScan® Phospho-PDGF Receptor alpha/beta (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. ptglab.com [ptglab.com]
PDGFR Tyrosine Kinase Inhibitor III selectivity profile against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PDGFR Tyrosine Kinase Inhibitor III against other key kinases. The information presented herein is intended to assist researchers in evaluating its potential for various applications in drug discovery and biomedical research.
Introduction
This compound, systematically named 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a potent inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs).[1] PDGFRs are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer and fibrosis. This compound is a multi-kinase inhibitor, reportedly active against PDGFR, EGFR, FGFR, PKA, and PKC.[2][3][4] This guide focuses on its selectivity profile, providing quantitative data where available, to aid in the assessment of its on-target and potential off-target activities.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Target Kinase | IC50 (nM) | Reference |
| PDGFRα | 50 | IUPHAR/BPS Guide to PHARMACOLOGY |
| PDGFRβ | 80 | IUPHAR/BPS Guide to PHARMACOLOGY |
| EGFR | >30,000 | IUPHAR/BPS Guide to PHARMACOLOGY |
| FGFR | Data not available | - |
| PKA | Data not available | - |
| PKC | Data not available | - |
Note: While this compound is reported to inhibit Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC), specific IC50 values from publicly available, peer-reviewed sources could not be definitively ascertained at the time of this publication.[2][3][4]
Mandatory Visualization
PDGFR Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR), leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are pivotal in regulating cellular processes.
Caption: A simplified diagram of the PDGFR signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ADP production.
Caption: General workflow for an in vitro kinase inhibition assay.
Logical Relationship: Inhibitor Selectivity
This diagram illustrates the selectivity of this compound based on the available IC50 data, highlighting its high potency against PDGFRs and significantly lower activity against EGFR.
Caption: Selectivity profile of this compound.
Experimental Protocols
The determination of kinase inhibition, typically expressed as an IC50 value, is a critical step in characterizing the potency and selectivity of a kinase inhibitor. Below is a generalized protocol for an in vitro kinase assay, based on common methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the amount of ATP consumed, which is stoichiometrically converted to ADP. The amount of ADP produced is detected using a luminescence-based method, where a decrease in signal corresponds to the inhibition of kinase activity.
Materials:
-
Purified recombinant target kinase (e.g., PDGFRα, PDGFRβ, EGFR, etc.)
-
Specific peptide substrate for the target kinase
-
This compound
-
Adenosine 5'-triphosphate (ATP)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection system)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in kinase buffer to create a range of inhibitor concentrations. A vehicle control (DMSO without inhibitor) should also be prepared.
-
-
Reaction Setup:
-
In the wells of a 384-well plate, add the diluted inhibitor solutions or vehicle control.
-
Add the kinase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Add the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate the plate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of the selectivity profile of this compound. For specific research applications, it is recommended to consult the primary literature and perform independent validation experiments.
References
A Comparative Guide to PDGFR Tyrosine Kinase Inhibitors: Focus on PDGFR Tyrosine Kinase Inhibitor III (Tyrphostin AG 1296)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro efficacy of PDGFR Tyrosine Kinase Inhibitor III, also known as Tyrphostin AG 1296, alongside other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. The data presented is intended to aid researchers in selecting the appropriate inhibitor for their specific experimental needs by offering a side-by-side look at reported IC50 values across various cell lines.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a crucial regulator of cellular processes including proliferation, migration, and survival. Dysregulation of this pathway, often through the overexpression or mutation of PDGFRs, is implicated in the pathogenesis of numerous diseases, including various cancers and fibrotic disorders. Consequently, the inhibition of PDGFR tyrosine kinase activity has emerged as a key therapeutic strategy. This guide focuses on the comparative potency of small molecule inhibitors targeting this critical pathway.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound (Tyrphostin AG 1296) and other well-established PDGFR inhibitors—Imatinib, Sunitinib, and Sorafenib—in different cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Inhibitor | Alternative Name | Target(s) | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Tyrphostin AG 1296 | PDGFR | Swiss 3T3 | 0.3 - 0.5 (PDGFR autophosphorylation) | [1][2] |
| PDGFR | Porcine Aortic Endothelial Cells | < 1 (DNA synthesis) | [1] | ||
| PDGFR | A375R (Melanoma) | 0.625 - 20 (viability, 72h) | [2] | ||
| FGFR, c-Kit | Swiss 3T3 | 12.3 (FGFR), 1.8 (c-Kit) | [1] | ||
| Imatinib | Gleevec, STI-571 | PDGFR, c-Kit, Bcr-Abl | Cell-free/Cell-based | 0.1 | [3][4] |
| PDGFRα (in vitro kinase assay) | N/A | 0.071 | [5] | ||
| PDGFRβ (in vitro kinase assay) | N/A | 0.607 | [5] | ||
| Neuroblastoma cell lines | SMS-KCNR, SH-SY5Y | 9 - 13 (cell viability) | [6] | ||
| Breast Cancer Cell Lines | MCF7, T-47D | Therapeutic range of 2-10 µM showed anti-proliferative effects | [7] | ||
| Sunitinib | SU 11248 | PDGFRβ, VEGFR2, c-Kit | Cell-free | 0.002 (PDGFRβ), 0.08 (VEGFR2) | [8][9] |
| NIH-3T3 (PDGFRβ expressing) | NIH-3T3 | 0.039 (proliferation) | [8] | ||
| Human Meningioma Cell Lines | BenMen-1, HBL52, IOMM-Lee, KT21MG | 2 - 5 (DNA synthesis) | [10] | ||
| Clear Cell Renal Cell Carcinoma | 786-O, ACHN | Overexpression of PDZK1 reduced IC50 | [11] | ||
| Sorafenib | Bay 43-9006 | PDGFRβ, Raf-1, B-Raf, VEGFR-2/3 | Cell-free | 0.057 (PDGFRβ) | [4][12][13] |
| NIH/3T3 | NIH/3T3 | Pre-treatment at 1 µM inhibited PDGF-BB stimulated phosphorylation | [12] | ||
| Human Aortic Smooth Muscle Cells | HAoSMC | 0.28 (proliferation) | [13] | ||
| Breast Cancer Cell Line | MDA-MB-231 | 2.6 (proliferation) | [13] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams illustrate the PDGFR signaling pathway and a general workflow for determining the IC50 of an inhibitor.
Caption: PDGFR Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Below are detailed methodologies for two common assays used to determine the IC50 of PDGFR inhibitors.
Protocol 1: In-Vitro PDGFR Kinase Assay (Biochemical Assay)
This protocol outlines a method to measure the direct inhibitory effect of a compound on the enzymatic activity of the PDGFR kinase domain.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
³²P-γ-ATP (radiolabeled ATP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PDGFRβ kinase domain, and the poly(Glu, Tyr) substrate.
-
Add the test inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of an inhibitor on the proliferation of a cell line that is dependent on PDGFR signaling.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3, various cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
PDGF-BB ligand
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor (and a DMSO control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB ligand to induce proliferation. Include a negative control group with no PDGF-BB stimulation.
-
Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the PDGF-BB stimulated control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDZK1 confers sensitivity to sunitinib in clear cell renal cell carcinoma by suppressing the PDGFR-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
A Researcher's Guide to Control Experiments for PDGFR Tyrosine Kinase Inhibitor III Studies
For researchers, scientists, and drug development professionals investigating the efficacy and specificity of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor, rigorous control experiments are paramount. This guide provides a comparative framework for designing and executing these studies, offering detailed protocols and performance data against common alternative PDGFR inhibitors.
Understanding this compound and Its Alternatives
This compound is a potent, ATP-competitive inhibitor with activity against several tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC). Its multi-targeted nature necessitates careful selection of controls to delineate its specific effects on the PDGFR signaling pathway.
For comparative analysis, this guide includes data and protocols for the following well-established tyrosine kinase inhibitors with varying degrees of selectivity for PDGFR:
-
Imatinib: A multi-target inhibitor of v-Abl, c-Kit, and PDGFR.[1][2]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor targeting VEGFR2 and PDGFRβ, and also c-Kit.[3][4]
-
Sorafenib: A multi-kinase inhibitor of Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and c-KIT.[2][5][6]
-
Crenolanib: A potent and selective inhibitor of wild-type and mutant isoforms of FLT3 and PDGFRα/β.[7][8]
-
Avapritinib: A highly potent and selective inhibitor of KIT and PDGFRA activation loop mutants.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against a panel of kinases. This data is essential for interpreting experimental results and understanding the inhibitor's selectivity profile.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Crenolanib IC50 (nM) | Avapritinib IC50 (nM) |
| PDGFRα | Broad activity reported[9] | 100[1][2] | 69 (NIH-3T3)[10] | - | 2.1 (Kd)[8] | 0.24 (D842V) |
| PDGFRβ | Broad activity reported[9] | 100[1][2] | 2[3][4] | 57[2][5][6] | 3.2 (Kd)[8] | - |
| c-Kit | - | 100[1][2] | - | 68[2][5][6] | >1000[8] | 0.27 (D816V) |
| VEGFR2 | - | - | 80[3][4] | 90[2][5][6] | - | - |
| FGFR | Broad activity reported[9] | - | - | 580 (FGFR1)[6] | - | - |
| EGFR | Broad activity reported[9] | - | - | - | - | - |
| FLT3 | - | - | 50 (ITD)[10] | 59[2][5][6] | 0.74 (Kd)[8] | - |
| B-Raf | - | - | - | 22[5][6] | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PDGFR.
Objective: To determine the IC50 of test compounds against recombinant PDGFRα and PDGFRβ.
Materials:
-
Recombinant human PDGFRα and PDGFRβ (e.g., from BPS Bioscience).
-
Kinase Assay Buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]
-
Poly(Glu,Tyr) 4:1 as a substrate (1 mg/mL stock).[7]
-
ATP (10 mM stock).
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
384-well white plates.
Protocol:
-
Prepare Reagents:
-
Dilute recombinant PDGFRα or PDGFRβ to 2x the final desired concentration (e.g., 10 ng/µL) in Kinase Assay Buffer.
-
Prepare a 2x substrate/ATP mix in Kinase Assay Buffer containing Poly(Glu,Tyr) at 2x final concentration (e.g., 0.2 mg/mL) and ATP at 2x final concentration (e.g., 50 µM).
-
Prepare serial dilutions of the test compounds in DMSO, then dilute into Kinase Assay Buffer to a 10x final concentration. The final DMSO concentration in the assay should be ≤1%.[7]
-
-
Assay Procedure:
-
Add 2.5 µL of the 10x test compound dilution to the wells of a 384-well plate. For the no-inhibitor control, add 2.5 µL of Kinase Assay Buffer with the same percentage of DMSO.
-
Add 12.5 µL of the 2x substrate/ATP mix to each well.
-
To initiate the reaction, add 10 µL of the 2x diluted enzyme to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 45-60 minutes.[7]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Controls:
-
Positive Control: Staurosporine, a broad-spectrum kinase inhibitor.
-
Negative Control: No enzyme or no ATP wells to determine background signal.
-
Vehicle Control: DMSO at the same final concentration as the test compounds.
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.
Objective: To determine the effect of PDGFR inhibitors on the viability of cell lines with and without PDGFR expression.
Materials:
-
Positive Control Cell Line: U-87 MG (human glioblastoma), which expresses moderate levels of PDGFRα and low levels of PDGFRβ.[13] H1703 (non-small cell lung cancer) is another option with high PDGFRα expression.[1][10]
-
Negative Control Cell Line: Calu-6 (lung cancer), which has low to no PDGFRα expression.[1]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear or opaque-walled plates.
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value as described for the kinase assay.
-
Controls:
-
Positive Control (for assay): A known cytotoxic agent (e.g., doxorubicin).
-
Positive Control (for PDGFR inhibition): PDGF-BB ligand to stimulate PDGFR-expressing cells. The inhibitor should reduce the viability of stimulated cells.
-
Negative Control: Vehicle (DMSO) treated cells.
Western Blot Analysis of PDGFR Signaling
This technique is used to analyze the phosphorylation status of PDGFR and its downstream signaling proteins.
Objective: To assess the inhibition of PDGFR phosphorylation and downstream signaling pathways (e.g., PI3K/Akt, MAPK/Erk) by the test compounds.
Materials:
-
PDGFR-expressing cells (e.g., U-87 MG).
-
PDGF-BB ligand.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (see table below).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
Antibody Selection for Western Blotting:
| Target Protein | Type | Recommended Dilution |
| Phospho-PDGFRβ (Tyr751) | Rabbit mAb | 1:1000 |
| Total PDGFRβ | Mouse mAb | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit mAb | 1:2000 |
| Total Akt | Rabbit pAb | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit mAb | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Rabbit mAb | 1:1000 |
| GAPDH or β-actin | Mouse mAb | 1:5000 |
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with the test compounds or vehicle for 1-2 hours.
-
Stimulate cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Objective: To assess the in vivo anti-tumor activity of PDGFR inhibitors in a PDGFR-driven tumor model.
Model:
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 106 U-87 MG cells in a mixture of media and Matrigel into the flank of each mouse.[16]
-
-
Treatment:
-
When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Administer the test compounds and vehicle control daily via oral gavage or intraperitoneal injection.
-
Dosing Regimens (Examples from literature for mouse models):
| Inhibitor | Dose | Route | Reference |
| Imatinib | 50 mg/kg, twice daily | Oral | [17] |
| Sunitinib | 40 mg/kg, once daily | Oral | [18] |
| Sorafenib | 30 mg/kg, once daily | Oral | - |
| Crenolanib | 15 mg/kg, twice daily | Intraperitoneal | [19] |
| Avapritinib | 10-30 mg/kg, once daily | Oral | [20] |
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Controls:
-
Vehicle Control: The solvent used to dissolve the inhibitors (e.g., 0.5% methylcellulose in water, or a solution containing DMSO, PEG300, and Tween 80). It is crucial to ensure the vehicle itself does not have anti-tumor effects.[16]
-
Positive Control: A standard-of-care chemotherapy agent for the specific tumor model, if applicable.
Visualizations
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of PDGFR inhibitors.
Logical Relationship of Controls in a Cell Viability Assay
Caption: Relationship between different control groups in a cell-based assay.
References
- 1. Stromal platelet-derived growth factor receptor α (PDGFRα) provides a therapeutic target independent of tumor cell PDGFRα expression in lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PathScan® PDGFR Activity Assay: Phospho-PDGFR, Phospho-SHP2, Phospho-Akt, and Phospho-p44/42 MAPK (Erk1/2) Multiplex Western Detection Cocktail II | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.jp [promega.jp]
- 13. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. U87-Luciferase Xenograft Model | Xenograft Services [xenograft.net]
- 17. Imatinib, sunitinib and pazopanib: From flat‐fixed dosing towards a pharmacokinetically guided personalized dose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing the dose in cancer patients treated with imatinib, sunitinib and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PDGFR Tyrosine Kinase Inhibitor III: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interaction of a kinase inhibitor with its intended target and potential off-targets is paramount for advancing therapeutic candidates. This guide provides an objective comparison of PDGFR Tyrosine Kinase Inhibitor III, a potent ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), detailing its cross-reactivity with other key Receptor Tyrosine Kinases (RTKs).
This compound, with the chemical name 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is recognized for its strong inhibitory action against both PDGFRα and PDGFRβ.[1][2] However, its activity is not strictly limited to these primary targets. This guide summarizes the available quantitative data on its cross-reactivity, presents detailed experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathways to provide a comprehensive overview for researchers.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of kinases, revealing its selectivity profile. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are presented in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (µM) | Primary Target/Off-Target |
| PDGFRα | 0.05 | Primary |
| PDGFRβ | 0.13 | Primary |
| c-Kit | 0.05 | Off-Target |
| FLT3 | 0.23 | Off-Target |
| FGFR | 29.7 | Weak Off-Target |
| EGFR | >30 | Negligible |
| PKA | >30 | Negligible |
| PKC | >30 | Negligible |
Data sourced from Matsuno, K., et al. (2002) as cited by Cayman Chemical.[2]
The data clearly indicates that this compound is a potent inhibitor of its primary targets, PDGFRα and PDGFRβ.[2] Notably, it also exhibits significant inhibitory activity against the receptor tyrosine kinases c-Kit and FMS-related tyrosine kinase 3 (FLT3), with IC50 values in a similar nanomolar range to its primary targets.[2] In contrast, its activity against Fibroblast Growth Factor Receptor (FGFR) is substantially weaker, and it shows negligible inhibition of Epidermal Growth Factor Receptor (EGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC) at concentrations up to 30 µM.[2]
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. The following is a representative protocol for a biochemical kinase inhibition assay, based on standard methodologies used in the field.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro assay to measure the inhibitory effect of a compound on the activity of a purified kinase enzyme.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., PDGFRα, PDGFRβ, c-Kit, FLT3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. A DMSO-only control is included.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor solution.
-
Enzyme Addition: Add the purified kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the kinase activity.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Visualizations
To provide a clearer understanding of the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary and major off-targets.
Caption: PDGFR Signaling Pathway Inhibition.
Caption: Off-Target Inhibition of c-Kit and FLT3 Signaling.
Caption: General Experimental Workflow for IC50 Determination.
References
A Comparative Guide to PDGFR Tyrosine Kinase Inhibitor III and Sunitinib for Researchers
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a cornerstone in precision medicine. This guide offers a comparative overview of two such inhibitors: the commercially available research compound, PDGFR Tyrosine Kinase Inhibitor III, and the FDA-approved drug, Sunitinib. This document is intended for researchers, scientists, and drug development professionals to provide a framework for understanding and potentially evaluating these compounds.
Introduction
Platelet-Derived Growth Factor Receptors (PDGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and angiogenesis. Their dysregulation is implicated in various cancers, making them a key target for therapeutic intervention. Both this compound and Sunitinib target PDGFR, but their broader kinase inhibition profiles and stages of development differ significantly.
Sunitinib is a well-characterized, multi-targeted TKI approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), PDGFRs, and c-KIT, thereby concurrently targeting tumor angiogenesis and cell proliferation.[2]
This compound is a research compound described as a multi-kinase inhibitor targeting PDGFR, Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC).[3][4] As a research tool, it is primarily used in preclinical settings to probe the roles of these signaling pathways. There is a lack of publicly available, peer-reviewed data on its in vivo efficacy and detailed preclinical profile.
Mechanism of Action and Target Profile
The differing kinase inhibition profiles of these two compounds suggest distinct biological effects and potential therapeutic applications.
Sunitinib's anti-cancer effects are largely attributed to its potent inhibition of VEGFR and PDGFR, leading to a strong anti-angiogenic and anti-proliferative response.[5][6] The inhibition of c-KIT is particularly relevant in the context of GIST.[6]
This compound , with its broader targeting of EGFR and FGFR in addition to PDGFR, may have applications in tumors driven by these signaling pathways. The inhibition of serine/threonine kinases like PKA and PKC suggests a wider range of cellular processes may be affected, though the specific consequences of this multi-targeted inhibition are not well-documented in the public domain.
Below is a DOT language diagram illustrating the primary signaling pathways targeted by both inhibitors.
Quantitative Data Comparison
A direct quantitative comparison of efficacy is challenging due to the limited availability of public data for this compound. However, we can present the well-documented in vitro potency of Sunitinib against key targets as a benchmark.
Table 1: In Vitro Kinase Inhibitory Activity of Sunitinib
| Kinase Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| PDGFRβ | 2 | Cell-free | [7] |
| VEGFR2 (KDR/Flk-1) | 80 | Cell-free | [7] |
| c-Kit | various | Cell-based | [2] |
| FLT3 | 30-50 | Cell-based |[7] |
Data for this compound is not available in peer-reviewed literature.
Experimental Protocols
To facilitate the direct comparison of these inhibitors, the following standard experimental protocols are provided.
In Vitro Kinase Assay (General Protocol)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PDGFRβ, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line expressing the target receptor (e.g., a PDGFR-driven tumor model)
-
Cell culture medium and supplements
-
Test compounds formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound, Sunitinib).
-
Administer the compounds daily (or as determined by pharmacokinetic studies) via oral gavage or another appropriate route.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
The following DOT language script illustrates a typical workflow for comparing these inhibitors.
Conclusion
Sunitinib is a clinically validated multi-targeted TKI with a well-defined efficacy and safety profile. Its potent inhibition of VEGFR and PDGFR makes it a standard of care in specific cancer types. This compound is a research compound with a broader, less characterized kinase inhibition profile. While it offers the potential to investigate the roles of multiple signaling pathways, its efficacy and therapeutic potential remain to be established through rigorous preclinical and clinical studies.
For researchers, this compound may serve as a useful tool for in vitro and in vivo studies aimed at understanding the complex interplay of the signaling pathways it targets. Direct comparative studies with well-characterized inhibitors like Sunitinib, following the protocols outlined in this guide, would be essential to elucidate its relative potency and potential for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Vivo Pharmacodynamics of PDGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo pharmacodynamics of PDGFR Tyrosine Kinase Inhibitor III and other notable alternatives. The objective is to offer a clear, data-driven comparison to aid in the selection and evaluation of these compounds for preclinical and clinical research. While extensive in vivo data is available for several established PDGFR inhibitors, it is important to note that no specific in vivo pharmacodynamic studies for this compound (CAS 205254-94-0) were identified in the public domain as of the latest search. This guide will therefore focus on comparing the in vivo performance of well-characterized alternatives: Imatinib, Sunitinib, Crenolanib, and Avapritinib, with the acknowledgment of the data gap for this compound.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor Receptors (PDGFRs), PDGFRα and PDGFRβ, are receptor tyrosine kinases that play a crucial role in regulating cell proliferation, migration, and survival.[1] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various pathologies, including cancer, fibrosis, and vascular diseases.[1] Consequently, inhibitors of PDGFR tyrosine kinases have emerged as important therapeutic agents. This guide focuses on the in vivo pharmacodynamics of these inhibitors, examining their effects on tumor growth and downstream signaling pathways in preclinical models.
Comparative Analysis of In Vivo Pharmacodynamics
The following tables summarize key in vivo pharmacodynamic parameters for several prominent PDGFR inhibitors based on published preclinical studies. This data is intended to provide a comparative overview of their efficacy in relevant animal models.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy of PDGFR Inhibitors
| Inhibitor | Animal Model | Tumor Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | Not Available | Not Available | Not Available | No in vivo data available | N/A |
| Imatinib | Nude Mice | Melanoma Xenograft (various cell lines) | 100 mg/kg, three times weekly | No significant difference in tumor size compared to control. However, inhibition of PDGFR phosphorylation was observed. | [2][3] |
| Nude Mice | NSCLC Xenograft | 100 mg/kg/day for 7 days (pretreatment) | Significantly improved the efficacy of docetaxel. | [4] | |
| Sunitinib | NOD-SCID Mice | HEK293 Xenograft | 40 mg/kg/day | Significant reduction in tumor growth. | [5] |
| Athymic Nude Mice | Various Xenografts (HT-29, A431, Colo205, etc.) | 20-80 mg/kg/day | Potent, dose-dependent anti-tumor activity. Complete tumor regression observed at 80 mg/kg/day in some models. | [6] | |
| Crenolanib | NSG Mice | NSCLC Xenograft (A549) | Not Specified | Significantly inhibited tumor growth. | [7] |
| NSG Mice | AML Xenograft (MV4-11) | 15 mg/kg, i.p., once daily (Mon-Fri) for 3 weeks | Suppressed bone marrow infiltration of leukemia cells. | [8] | |
| Avapritinib | NMRI nu/nu Mice | GIST Patient-Derived Xenograft (PDX) with KIT mutations | 10, 30, 60, or 100 mg/kg, once daily | Resulted in reduction of tumor volume in all models. Showed superior or equal antitumor activity to imatinib. | [9][10] |
| Nude Mice | GIST PDX with PDGFRA D842V mutation | 10 or 30 mg/kg | Reduced tumor size by 60%. | [11] |
Table 2: Comparison of In Vivo Pharmacodynamic Effects on Signaling Pathways
| Inhibitor | Animal Model | Tumor Model | Key Downstream Effects | Citation(s) |
| This compound | Not Available | Not Available | No in vivo data available | N/A |
| Imatinib | Nude Mice | Melanoma Xenograft | Demonstrated inhibition of both PDGFRα and PDGFRβ phosphorylation in vivo. | [2][3] |
| B16 Melanoma Mouse Model | B16 Melanoma | Inhibited PDGFRα expression and activity, confirmed by downregulation of the downstream Erk signaling pathway. | [12] | |
| Sunitinib | Nude Mice | Medulloblastoma Xenograft (Daoy and D556 cells) | A single 0.2 μM dose inhibited PDGFRB phosphorylation for 96 hours and PI3K, AKT, and ERK phosphorylation for 48 hours. | [13] |
| Nude Mice | Renal Cell Carcinoma Xenograft | Reduced microvascular density and impaired pericyte coverage. | ||
| Crenolanib | Not Specified | AML Xenograft | Inhibited p-STAT5 and p-ERK for up to 8 hours. | |
| Avapritinib | NMRI nu/nu Mice | GIST PDX | Reduced KIT signaling and, in some models, inhibited MAPK-phosphorylation. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: PDGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for in vivo pharmacodynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Tumor Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of a PDGFR inhibitor in a subcutaneous xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Selected human cancer cell line (e.g., A549 for NSCLC, GIST-T1 for gastrointestinal stromal tumor)
-
Matrigel (or similar basement membrane matrix)
-
PDGFR inhibitor and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the PDGFR inhibitor at the desired concentration in a suitable vehicle.
-
Administer the inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Western Blot Analysis of Phosphorylated Proteins in Tumor Tissue
Objective: To assess the effect of a PDGFR inhibitor on the phosphorylation status of PDGFR and its downstream signaling proteins.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRβ (Tyr751), anti-PDGFRβ, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers
Objective: To evaluate the in-situ expression and localization of pharmacodynamic biomarkers in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-p-PDGFRβ, anti-Ki-67)
-
Biotinylated secondary antibody and streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate the sections with the primary antibody.
-
Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the slides, mount with a coverslip, and examine under a microscope.
-
Score the staining intensity and percentage of positive cells.
-
Conclusion
This guide provides a comparative framework for understanding the in vivo pharmacodynamics of several key PDGFR tyrosine kinase inhibitors. While data for Imatinib, Sunitinib, Crenolanib, and Avapritinib demonstrate their varying degrees of efficacy and target modulation in preclinical models, the absence of publicly available in vivo data for this compound highlights a critical gap in our understanding of its potential as a therapeutic agent. Researchers are encouraged to use the provided data and protocols as a foundation for their own investigations into the promising field of PDGFR-targeted therapies.
References
- 1. scbt.com [scbt.com]
- 2. d-nb.info [d-nb.info]
- 3. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PDGFR | TargetMol [targetmol.com]
- 5. Genetic Polymorphism on the Pharmacokinetics and Pharmacodynamics of Platelet-derived Growth Factor Receptor (PDGFR) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Inactivation of the ATMIN/ATM pathway protects against glioblastoma formation | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PDGFR Tyrosine Kinase Inhibitor III
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like PDGFR Tyrosine Kinase Inhibitor III is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for every kinase inhibitor may not always be readily available, general best practices for the disposal of potent small molecule inhibitors should be strictly followed.[1] All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to take appropriate safety measures. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][3] All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[1][3][4] Direct contact with skin, eyes, and mucous membranes should be avoided.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in a manner that prevents its release into the environment and complies with all relevant regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[1][2] This includes unused or expired compounds, stock solutions, working solutions, and contaminated consumables such as pipette tips, tubes, and gloves.[2][4]
-
Waste Containment:
-
Solid Waste: Unused or expired this compound and any contaminated solid materials should be placed in a designated, robust, and sealable hazardous waste container.[2]
-
Liquid Waste: All solutions containing the inhibitor must be collected in a dedicated, leak-proof, and shatter-resistant container.[2][4] The container must be kept securely closed when not in use.[2][5]
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste". The label must also include the full chemical name, "this compound," and any other identifiers required by your institution, such as the CAS number (205254-94-0).[2][3][6] The date of waste accumulation should also be recorded.[2][5]
-
Storage: Hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.[2][5] Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[5] The storage area should be well-ventilated.[4]
-
Decontamination: Any surfaces and equipment that have come into contact with this compound should be decontaminated. A common method involves wiping the surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[2]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to dispose of this waste through standard municipal channels.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 205254-94-0 | --INVALID-LINK--[6] |
| Molecular Formula | C₂₇H₂₇N₅O₄ | --INVALID-LINK--[7] |
| Molecular Weight | 485.5 g/mol | --INVALID-LINK--[7] |
| Solubility (DMSO) | ≥10 mM | --INVALID-LINK--[8] |
| Storage Temperature | -20°C (for stock solutions) | --INVALID-LINK--[9] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the key decision-making processes and workflows for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flt-3 Inhibitor III - CAS 852045-46-6 - Calbiochem | 343022 [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
